molecular formula C25H35N3O7S B600886 DNV-II impurity 1 CAS No. 1005324-46-8

DNV-II impurity 1

Número de catálogo: B600886
Número CAS: 1005324-46-8
Peso molecular: 521.63
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(1R,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic acid 1,1-dimethylethyl ester is an impurity of Darunavir, a human immunodeficiency virus (HIV) protease inhibitor that is used to treat patients with drug-resistant HIV.

Propiedades

Número CAS

1005324-46-8

Fórmula molecular

C25H35N3O7S

Peso molecular

521.63

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

N-[(1R,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid 1,1-Dimethylethyl Ester

Origen del producto

United States
Foundational & Exploratory

Unveiling DNV-II Impurity 1: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiretroviral therapy, the purity of active pharmaceutical ingredients (APIs) is paramount to ensure patient safety and therapeutic efficacy. This technical guide provides an in-depth exploration of DNV-II impurity 1, a process-related impurity associated with Darunavir, a potent HIV-1 protease inhibitor. As a critical resource for researchers, scientists, and drug development professionals, this document delineates the chemical identity, structural elucidation, and analytical methodologies pertinent to this specific impurity.

Introduction: The Significance of Impurity Profiling in Darunavir

Darunavir is a cornerstone in the management of HIV infections, valued for its high efficacy and barrier to resistance.[1] The manufacturing process of such a complex molecule can inadvertently lead to the formation of impurities.[] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over these impurities.[1] Understanding the profile of each impurity is not merely a regulatory hurdle but a scientific necessity to guarantee the quality, safety, and consistency of the final drug product. Impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the API.[] This guide focuses specifically on DNV-II impurity 1, providing a detailed scientific overview.

Chemical Structure and Molecular Properties of DNV-II Impurity 1

DNV-II impurity 1 is a known process-related impurity in the synthesis of Darunavir. Its chemical identity has been established through various analytical techniques.

Chemical Name: N-[(1R,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic acid 1,1-dimethylethyl ester[3]

An alternative nomenclature is: Tert-butyl ((2R,3S)-3-hydroxy-4-((N-isobutyl-4-nitrophenyl)sulfonamido)-1-phenylbutan-2-yl)carbamate.

CAS Number: 1005324-46-8[3]

Molecular Formula and Weight

The elemental composition and mass of DNV-II impurity 1 are summarized in the table below.

PropertyValue
Molecular FormulaC25H35N3O7S
Molecular Weight521.63 g/mol
2D Chemical Structure

Caption: Putative Formation Pathway of DNV-II Impurity 1.

The control of this impurity is critical and is typically achieved by optimizing the reaction conditions of the subsequent reduction step and by implementing appropriate purification methods for the final API.

Analytical Characterization and Protocols

The identification, quantification, and control of DNV-II impurity 1 rely on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques employed for separation and quantification.

Chromatographic Method for Impurity Profiling

A stability-indicating reverse-phase UPLC method is often developed for the impurity profiling of Darunavir and its related substances. [4]While a specific monograph for DNV-II impurity 1 is not available in major pharmacopeias, general methods for Darunavir impurity profiling can be adapted.

A representative experimental protocol is outlined below:

Column: Zorbax Bonus C18 (150 x 2.1 mm, 1.8 µm) or equivalent. [4]Mobile Phase A: 0.02 M Ammonium acetate and Methanol (55:45, v/v). [4]Mobile Phase B: Acetonitrile and Methanol (30:70, v/v). [4]Flow Rate: 0.22 mL/min. [4]Column Temperature: 55°C. [4]Detection Wavelength: 240 nm. [4]Injection Volume: 5.0 µL. [4]Gradient Program: A gradient program is typically employed to ensure the separation of all related substances.

This method, being mass-compatible, allows for the direct coupling with a mass spectrometer for structural confirmation.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC/UPLC Analysis cluster_data_analysis Data Analysis Sample Darunavir Sample Dissolution Dissolve in Diluent Sample->Dissolution Injection Inject into HPLC/UPLC Dissolution->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: Experimental Workflow for HPLC/UPLC Analysis.

Spectroscopic Characterization

For unequivocal structural elucidation and confirmation, a combination of mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which helps in confirming the molecular formula. Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern, providing further structural insights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the connectivity of atoms in the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the complete structural framework and stereochemistry.

Regulatory Perspective and Impact on Drug Safety

The presence of impurities in an API can affect both the safety and efficacy of the drug product. [5]Regulatory agencies require that all impurities above a certain threshold (typically 0.10% or 0.15%) be identified, and for higher levels, qualified through toxicological studies. While specific guidance from the FDA or EMA on DNV-II impurity 1 is not publicly available, the general principles of ICH Q3A(R2) for impurities in new drug substances apply. The draft guidance from the World Health Organization for Darunavir tablets lists several potential impurities, emphasizing the regulatory scrutiny on the purity of this API. [6] The nitro-aromatic moiety in DNV-II impurity 1 is a potential structural alert for genotoxicity. Therefore, its control to very low levels is of utmost importance to mitigate any potential risk.

Conclusion

DNV-II impurity 1 is a critical process-related impurity in the synthesis of Darunavir. A thorough understanding of its chemical structure, formation, and analytical control is essential for ensuring the quality and safety of this vital antiretroviral medication. This technical guide provides a comprehensive overview for professionals in the pharmaceutical industry, emphasizing the importance of robust analytical methods and a deep understanding of the synthetic process to control such impurities effectively. Continued research and the development of more sensitive analytical techniques will further enhance the ability to ensure the purity of Darunavir and the safety of patients worldwide.

References

  • Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. (2022). PMC. Retrieved from [Link]

  • RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR s. (2012). Ovid. Retrieved from [Link]

  • Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)‑Hexahydrofuro[2,3‑b]furan-3-ol from Monopotassium Isocitrate. (2017). ACS Figshare. Retrieved from [Link]

  • Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. (2016). PMC. Retrieved from [Link]

  • Darunavir Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • Structure of Darunavir and Darunavir impurities-I,II,III,IV,V and VI.... ResearchGate. Retrieved from [Link]

  • RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • Stability Indicating Rp-Hplc Method For Impurity Profiling Of Darunavir Hydrate In Drug Product. The Review of Diabetic Studies. Retrieved from [Link]

  • PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES. EPO Patent 2528923. Retrieved from [Link]

  • Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. (2016). PMC. Retrieved from [Link]

  • Darunavir-impurities. Pharmaffiliates. Retrieved from [Link]

  • Darunavir Impurities. SynZeal. Retrieved from [Link]

  • Draft Guidance on Darunavir. (2024). accessdata.fda.gov. Retrieved from [Link]

  • Synthesis of darunavir showing the formation of six process related... ResearchGate. Retrieved from [Link]

  • N-[(1R,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid 1,1-Dimethylethyl Ester. Pharmaffiliates. Retrieved from [Link]

  • DARUNAVIR Draft proposal for inclusion for The International Pharmacopoeia. (2024). who.int. Retrieved from [Link]

  • Draft Guidance on Darunavir. (2024). accessdata.fda.gov. Retrieved from [Link]

  • Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. (2020). biotresonline.com. Retrieved from [Link]

  • Carbamic acid, [(1S,2R)-3-[amino]-2-hydroxy-1-(phenylmethyl)propyl]-, (3S,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester. PubChem. Retrieved from [Link]

  • Carbamic acid, phenyl-, 1-methylethyl ester. NIST WebBook. Retrieved from [Link]

  • Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination. (2023). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • HPLC-MS method for the simultaneous quantification of the new HIV protease inhibitor darunavir, and 11 other antiretroviral agents in plasma of HIV-infected patients. (2007). PubMed. Retrieved from [Link]

  • Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. ijcrt.org. Retrieved from [Link]

  • Draft Guidance on Cobicistat; Darunavir Ethanolate. accessdata.fda.gov. Retrieved from [Link]

Sources

Pharmacological and Toxicological Impact of DNV-II Impurity 1 in HIV Protease Inhibitors: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemical Context of DNV-II Impurity 1

Darunavir (DNV) is a potent, second-generation non-peptide HIV-1 protease inhibitor designed to combat multidrug-resistant viral strains. Its synthesis is a complex, multi-step process that relies on the precise sequential modification of functional groups[1]. A critical intermediate in this synthetic route is DNV-II Impurity 1 (CAS No: 1005324-46-8), chemically identified as Tert-butyl ((2R,3S)-3-hydroxy-4-((N-isobutyl-4-nitrophenyl)sulfonamido)-1-phenylbutan-2-yl)carbamate[2].

DNV-II Impurity 1 is formed when a Boc-protected amino alcohol intermediate is treated with p-nitrobenzenesulfonyl chloride[1]. For successful Darunavir API synthesis, this intermediate must undergo a catalytic nitro-reduction (converting the nitro group to an amine) followed by Boc-deprotection and coupling with a bis-tetrahydrofuranyl (bis-THF) derivative[1]. If these downstream reactions are incomplete, DNV-II Impurity 1 carries over into the final drug substance. Understanding its pharmacological inertness and its severe toxicological profile is paramount for pharmaceutical quality control and regulatory compliance.

Structural Causality: Efficacy vs. Off-Target Effects

To understand the pharmacological impact of DNV-II Impurity 1, we must analyze the structure-activity relationship (SAR) that governs HIV protease inhibition.

Loss of Antiviral Efficacy

Darunavir's exceptional efficacy is driven by its bis-THF moiety, which forms dense, high-affinity hydrogen bonds with the backbone atoms of Asp-29 and Asp-30 in the active site of the HIV-1 protease[].

  • The Causality: DNV-II Impurity 1 lacks this critical bis-THF group, possessing a bulky, highly lipophilic tert-butyl carbamate (Boc) group instead. The steric hindrance of the Boc group prevents the molecule from deeply penetrating the protease active site. Furthermore, the absence of the furan oxygens eliminates the hydrogen-bond accepting capability required to anchor the inhibitor. Consequently, DNV-II Impurity 1 exhibits negligible antiviral activity .

Toxicological Impact: The Nitroaromatic Hazard

While pharmacologically inactive against HIV, DNV-II Impurity 1 presents a significant toxicological hazard. The molecule contains a 4-nitrophenyl group, which is a well-documented Ashby-Tennant structural alert for mutagenicity[4].

  • The Causality: In mammalian systems, nitroaromatic compounds are enzymatically reduced by nitroreductases (such as specific CYP450 isoforms) into reactive nitroso and hydroxylamine intermediates[4]. These intermediates can undergo phase II esterification (e.g., by sulfotransferases) followed by heterolytic cleavage to generate highly electrophilic nitrenium ions. These ions readily form covalent adducts with nucleophilic centers on DNA (typically the C8 position of guanine), leading to genetic mutations and potential carcinogenesis[4].

Regulatory Classification (ICH M7)

Due to its DNA-reactive potential, DNV-II Impurity 1 falls strictly under the purview of the ICH M7(R2) guidelines for the assessment and control of mutagenic impurities[5]. It is classified as a Class 3 impurity (alerting structure, unknown mutagenic potential) or Class 2 (if Ames positive), requiring strict control to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day to ensure a negligible carcinogenic risk[5].

Visualizing the Pathways

Synthesis and Impurity Carryover Pathway

Synthesis A Boc-epoxide + Isobutylamine B Boc-protected amino alcohol A->B Ring Opening C DNV-II Impurity 1 (Nitro, Boc-protected) B->C p-Nitrobenzenesulfonyl chloride D Amine Intermediate (Amino, Boc-protected) C->D Nitro Reduction (Pd/C, H2) E Darunavir API (Amino, bis-THF) C->E Impurity Carryover (Incomplete Reaction) D->E 1. Boc Deprotection 2. bis-THF coupling

Caption: Synthesis pathway of Darunavir highlighting the formation and carryover risk of DNV-II Impurity 1.

Toxicological Mechanism of Nitroaromatics

Toxicity N1 DNV-II Impurity 1 (4-Nitrophenyl group) N2 Nitroso Intermediate N1->N2 Nitroreductase (e.g., CYP450) N3 Hydroxylamine Intermediate N2->N3 Reduction N4 Nitrenium Ion (Highly Electrophilic) N3->N4 Phase II Esterification & Cleavage N5 DNA Adduct Formation (Genotoxicity / Mutagenesis) N4->N5 Covalent Binding to Guanine

Caption: In vivo metabolic activation of DNV-II Impurity 1 leading to DNA adduct formation.

Quantitative Data Summaries

Table 1: Structural and Pharmacological Comparison

PropertyDarunavir (API)DNV-II Impurity 1
CAS Number 206361-99-11005324-46-8
Molecular Formula C27H37N3O7SC25H35N3O7S
Key Functional Groups 4-Amino, bis-THF carbamate4-Nitro, tert-butyl carbamate (Boc)
HIV-1 Protease Affinity High (Kd < 1 nM)Negligible (Steric clash, lack of H-bonds)
Genotoxic Potential NegativePositive (Nitroaromatic structural alert)

Table 2: ICH M7 Control Parameters for DNV-II Impurity 1

ParameterSpecification / LimitRationale
ICH M7 Classification Class 2 or 3Contains alerting structure (nitro group)[4].
Acceptable Intake (TTC) 1.5 µ g/day Corresponds to a theoretical 10−5 excess lifetime cancer risk[5].
Analytical Requirement HRMS (Orbitrap / LC-MS/MS)Standard HPLC-UV lacks sensitivity for trace TTC limits[6].

Self-Validating Experimental Protocols

To ensure rigorous quality control, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and built-in controls to prevent false positives/negatives.

Protocol 1: Trace Quantification of DNV-II Impurity 1 via Orbitrap LC-HRMS

Standard HPLC-UV is insufficient for detecting impurities at the 1.5 µ g/day TTC limit. High-Resolution Mass Spectrometry (HRMS) provides the necessary sensitivity and mass accuracy (up to 120,000 FWHM) to confidently quantify genotoxic trace elements[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 100 mg of Darunavir API in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v).

    • Causality: DNV-II Impurity 1 is highly lipophilic due to the Boc group; a 50% organic fraction ensures complete solubilization without causing API precipitation.

  • Internal Standard (IS) Addition: Spike the sample with 10 ng/mL of an isotopically labeled standard (e.g., DNV-II Impurity 1-d9).

    • Self-Validation: The IS corrects for matrix effects and ion suppression. If IS recovery falls outside 80-120%, the run is automatically invalidated.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Causality: The acidic modifier ensures consistent ionization of the sulfonamide and carbamate moieties in the positive electrospray ionization (ESI+) mode.

  • Orbitrap Mass Detection: Operate the Orbitrap in Targeted Selected Ion Monitoring (tSIM) or targeted MS2 mode[6]. Monitor the exact mass of DNV-II Impurity 1 [M+H]+=522.2274 m/z .

  • System Suitability Testing (SST): Before analyzing unknown samples, inject a Limit of Quantitation (LOQ) standard (e.g., 0.15 ppm).

    • Self-Validation: The signal-to-noise (S/N) ratio of the LOQ standard must be ≥10:1 , and the mass error must be ≤3 ppm.

Protocol 2: Bacterial Reverse Mutation (Ames) Test for Mutagenicity Confirmation

To definitively classify DNV-II Impurity 1 under ICH M7, its ability to induce point mutations must be tested in vitro[4].

Step-by-Step Methodology:

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 and TA100, and E. coli WP2 uvrA.

    • Causality: TA98 detects frameshift mutations, while TA100 and WP2 uvrA detect base-pair substitutions, which are the primary mutation types caused by nitroaromatic-DNA adducts[4].

  • Metabolic Activation (S9 Fraction): Prepare test plates both with and without 10% rat liver S9 mix.

    • Causality: The S9 mix contains the CYP450 nitroreductases necessary to convert the inert 4-nitrophenyl group into the reactive nitrenium ion[4]. Without S9, the impurity may falsely appear non-mutagenic.

  • Dosing and Incubation: Expose the bacterial strains to DNV-II Impurity 1 at concentrations ranging from 1.5 to 5000 µ g/plate . Incubate at 37°C for 48-72 hours.

  • Self-Validation (Controls):

    • Negative Control: Vehicle only (DMSO). Establishes the spontaneous reversion baseline.

    • Positive Control: 4-Nitroquinoline-N-oxide (without S9) and 2-Aminoanthracene (with S9). Validates that the assay and the S9 metabolic activation system are functioning correctly.

  • Data Interpretation: A positive result (reclassification to ICH M7 Class 2) is declared if the number of revertant colonies is ≥2 -fold higher than the negative control in a dose-dependent manner.

References

  • Chemicea Pharmaceuticals.
  • BOC Sciences.
  • Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2)
  • National Center for Biotechnology Information (PMC).
  • Analysis of genotoxic impurities in pharmaceuticals (Smart Note 002512)
  • European Patent Office.

Sources

A Technical Guide to the Preliminary Pharmacokinetic Investigation of Novel Drug Substance Impurities: A Case Study Approach with "DNV-II Impurity 1"

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Impurity Characterization in Modern Drug Development

In the landscape of pharmaceutical development, the purity of a drug substance is not merely a quality metric; it is a cornerstone of patient safety and therapeutic efficacy. Uncharacterized impurities, even at trace levels, can present significant risks, including unforeseen toxicities or altered pharmacological activity.[1][][3] The International Council on Harmonisation (ICH) has established clear guidelines, notably Q3A(R2) and Q3B(R2), which mandate the reporting, identification, and qualification of impurities in new drug substances and products.[4][5][6][7] This guide provides a comprehensive, field-proven framework for conducting a preliminary pharmacokinetic (PK) investigation of a novel impurity, using the hypothetical case of "DNV-II Impurity 1." Our approach is grounded in scientific integrity, ensuring that each step provides a self-validating system for data generation and interpretation.

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. We will navigate the path from initial detection to a foundational understanding of the impurity's behavior in a biological system, a critical step in assessing its potential risk.

Part 1: Foundational Strategy & Regulatory Grounding

The journey of characterizing an impurity like DNV-II Impurity 1 begins with a clear understanding of the regulatory expectations. The ICH Q3A(R2) guideline stipulates thresholds for reporting, identification, and toxicological qualification of impurities, which are dependent on the maximum daily dose of the active pharmaceutical ingredient (API).[4][8] Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at a specified level.[4][9] If an impurity's level in a new drug substance is not justified by levels tested in safety and clinical studies, its pharmacokinetic profile becomes a critical piece of the safety assessment.

Our investigation is therefore designed as a tiered approach, escalating in complexity and resource intensity as the data dictates. The primary objective is to answer the fundamental question: Is DNV-II Impurity 1 likely to accumulate in the body to levels that could pose a safety concern?

A Impurity Detected > Identification Threshold B Structural Elucidation of DNV-II Impurity 1 A->B ICH Q3A(R2) C Develop & Validate Bioanalytical Method B->C Quantification Needed D In Vitro ADME Profiling C->D Assess Intrinsic Properties E In Vivo PK Study D->E Systemic Exposure Potential? F Risk Assessment & Decision E->F Generate PK Parameters cluster_0 In Vitro ADME Suite A Metabolic Stability (Microsomes, Hepatocytes) B Plasma Protein Binding (Rapid Equilibrium Dialysis) C CYP450 Inhibition (Major Isoforms) D Plasma Stability

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Protocol for the Profiling and Quantification of Darunavir DNV-II Impurity 1

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Darunavir (DRV) is a potent, second-generation HIV-1 protease inhibitor widely prescribed for antiretroviral therapy. Ensuring the purity of the Active Pharmaceutical Ingredient (API) is a critical regulatory requirement under ICH Q3A(R2) guidelines [1]. During the multi-step synthesis of Darunavir, various intermediates and by-products can persist as process-related impurities [2].

One such critical process-related impurity is DNV-II Impurity 1 (CAS: 1005324-46-8), chemically known as tert-butyl ((2R, 3S)-3-hydroxy-4-(N-isobutyl-4-nitrophenylsulfonamido)-1-phenylbutan-2-yl)carbamate [3, 4].

Mechanistic Origin: DNV-II Impurity 1 is a key upstream synthetic intermediate. It contains a tert-butyl carbamate (Boc) protecting group instead of the bis-tetrahydrofuranyl (bis-THF) moiety found in DRV, and a nitro group on the benzenesulfonamide ring instead of an amino group. Failure to achieve complete nitro-reduction and Boc-deprotection during subsequent synthetic steps leads to the direct carryover of DNV-II Impurity 1 into the final API. Due to its structural divergence and potential toxicological profile, its precise quantification via LC-MS/MS is mandatory.

Synthesis_Pathway BocEpoxide Boc-Epoxide Intermediate AmineInt Secondary Amine Intermediate BocEpoxide->AmineInt Isobutylamine Isobutylamine Isobutylamine->AmineInt DNV_Imp1 DNV-II Impurity 1 (Boc-Nitro Intermediate) AmineInt->DNV_Imp1 Sulfonylation NitroSulfonyl 4-Nitrobenzenesulfonyl Chloride NitroSulfonyl->DNV_Imp1 Reduction 1. Boc Deprotection 2. Bis-THF Attachment 3. Nitro Reduction DNV_Imp1->Reduction Process Steps Darunavir Darunavir (API) DNV_Imp1->Darunavir Carryover (Incomplete Reaction) Reduction->Darunavir Complete Reaction

Fig 1: Synthetic pathway illustrating the origin and carryover of DNV-II Impurity 1 into Darunavir API.

Scientific Rationale for Method Parameters

To establish a self-validating and robust system, every parameter in this protocol is selected based on the physicochemical properties of the analytes:

  • Chromatographic Strategy: DNV-II Impurity 1 is significantly more lipophilic than Darunavir due to the presence of the Boc and nitro groups. A reversed-phase C18 column is selected for its high surface area and stability. A gradient elution utilizing 10 mM Ammonium Formate (pH 3.0) and Acetonitrile ensures sharp peak shapes. The acidic pH suppresses the ionization of residual silanols on the column (minimizing peak tailing) while providing a rich source of protons ( [H]+ ) to facilitate positive electrospray ionization (ESI+) [1].

  • Mass Spectrometry (MRM) Strategy: Multiple Reaction Monitoring (MRM) is employed for its unparalleled selectivity.

    • Darunavir: Precursor [M+H]+=548.2→ Product 392.3 (cleavage of the bis-THF carbamate).

    • DNV-II Impurity 1: Precursor [M+H]+=522.2→ Product 422.2 . The causality behind this transition is the highly characteristic and thermodynamically favorable loss of the Boc group ( −100 Da) under collision-induced dissociation (CID).

Experimental Protocol

Reagents & Materials
  • Darunavir API Reference Standard (>99.5% purity).

  • DNV-II Impurity 1 Reference Standard (CAS: 1005324-46-8) [3, 4].

  • LC-MS grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm), and Formic Acid.

  • Ammonium Formate (LC-MS grade).

Sample Preparation Workflow
  • Diluent Preparation: Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.

  • Standard Stock Solution: Accurately weigh 1.0 mg of DNV-II Impurity 1 reference standard. Dissolve in 10.0 mL of diluent to achieve a concentration of 100 µg/mL. Store at 4°C.

  • API Sample Solution: Accurately weigh 50.0 mg of the Darunavir API sample. Dissolve in 50.0 mL of diluent to achieve a target concentration of 1000 µg/mL. Vortex for 2 minutes to ensure complete solubilization.

  • Filtration: Pass all final solutions through a 0.22 µm PTFE syringe filter into LC vials. Note: PTFE is chosen to prevent non-specific binding of the lipophilic DNV-II Impurity 1.

Liquid Chromatography (UHPLC) Conditions
  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Column Oven Temperature: 40°C.

Mass Spectrometry (ESI-MS/MS) Conditions
  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450°C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Collision Gas: Argon (0.15 mL/min).

LCMS_Workflow Sample Sample Prep (DRV API + Diluent) HPLC UHPLC Separation (XBridge C18, Gradient) Sample->HPLC 5 µL Injection ESI ESI+ Ionization (Protonation [M+H]+) HPLC->ESI Eluent Q1 Quadrupole 1 Precursor Selection (m/z 522.2) ESI->Q1 Ions CID Collision Cell (Argon CID) Q1->CID Precursor Q3 Quadrupole 3 Product Selection (m/z 422.2) CID->Q3 Fragments Detector Electron Multiplier (Signal Processing) Q3->Detector Product Ion

Fig 2: Schematic workflow of the LC-MS/MS MRM analytical process for DNV-II Impurity 1 profiling.

Data Presentation & System Validation

Table 1: UHPLC Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.07030Initial
2.07030Isocratic hold
10.01090Linear ramp
14.01090Wash
14.17030Re-equilibration
20.07030End
Table 2: MRM Transitions and Collision Energies
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
Darunavir 548.2392.3502235
DNV-II Impurity 1 522.2422.2501830
Table 3: System Suitability & Self-Validation Criteria

To ensure the protocol acts as a self-validating system, the following criteria must be met prior to sample analysis:

ParameterAcceptance CriteriaScientific Justification
Signal-to-Noise (S/N) at LOQ 10:1Ensures reliable quantitation at trace impurity levels (typically 0.05% of API).
Injection Precision (%RSD) 5.0% (n=6)Validates autosampler reproducibility and ionization stability.
Linearity ( R2 ) 0.995Confirms detector response is proportional to impurity concentration across the range (0.1 ppm to 5.0 ppm).
Resolution (Rs) 2.0Guarantees baseline separation between Darunavir and DNV-II Impurity 1, preventing ion suppression in the MS source.

Conclusion

This LC-MS/MS methodology provides a highly sensitive, specific, and robust framework for the quantification of DNV-II Impurity 1 in Darunavir API. By leveraging the specific physicochemical properties of the Boc-nitro intermediate, the optimized gradient and MRM transitions ensure that trace-level carryover from the synthetic process is accurately profiled, ensuring compliance with stringent pharmaceutical quality standards.

References

  • Uppala, R., Arthanareeswari, M., & Venkatasubbaiah, B. (2023). Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. Journal of Chemical Health Risks. Available at:[Link]

  • Aragen Life Sciences et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques. PubMed Central (PMC). Available at:[Link]

Application Note: Utilizing DNV-II Impurity 1 as an Analytical Marker for Quality Control of Darunavir API

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide for the use of DNV-II impurity 1 as a critical analytical marker in the quality control of Darunavir Active Pharmaceutical Ingredient (API). Darunavir is a potent protease inhibitor essential for the management of HIV-1 infection.[1] Ensuring the purity and controlling impurity levels of the API is paramount for its safety and efficacy. This document provides a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of DNV-II impurity 1. The protocols herein are structured to be self-validating, adhering to the principles of scientific integrity and aligning with international regulatory standards, such as the ICH Q2(R1) guidelines.[2][3] This guide is intended for researchers, scientists, and drug development professionals engaged in the manufacturing and quality assessment of Darunavir.

Introduction: The Rationale for Impurity Profiling

In pharmaceutical manufacturing, the control of impurities is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) provide stringent guidelines for the identification, qualification, and quantification of impurities in new drug substances.[4] Darunavir, a second-generation protease inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART).[][6] Its complex synthesis and potential for degradation necessitate robust analytical methods to monitor its purity profile.

Impurities in Darunavir can arise from various sources, including starting materials, intermediates, reaction by-products, or degradation.[] One such critical process-related impurity is DNV-II impurity 1. The consistent monitoring of this specific impurity serves as a valuable indicator of process control and the stability of the API. By establishing DNV-II impurity 1 as an analytical marker, manufacturers can ensure batch-to-batch consistency and maintain the high quality required for this life-saving medication. This application note details a specific, sensitive, and validated HPLC method designed for this purpose.

Physicochemical Properties of Darunavir and DNV-II Impurity 1

A foundational understanding of the chemical properties of both the API and the impurity is crucial for developing a selective analytical method.

PropertyDarunavirDNV-II Impurity 1
Chemical Name [(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamateStructure available from commercial suppliers[7]
Molecular Formula C27H37N3O7SC25H37N3O5S[8]
Molecular Weight 547.66 g/mol [8]491.64 g/mol [8]
UV Maximum (λmax) Approx. 265-267 nm[9][10]Similar chromophore, detectable near Darunavir's λmax

The structural similarities and differences between Darunavir and its impurities necessitate a chromatographic method with high resolving power to ensure accurate quantification.

Analytical Method: RP-HPLC for DNV-II Impurity 1 Quantification

The following Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed and optimized for the specific and sensitive quantification of DNV-II impurity 1 in Darunavir API.

Instrumentation and Reagents
  • HPLC System: A gradient-capable HPLC or UPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: Zorbax SB-C8, 250 x 4.6mm, 5µm or equivalent.[4] The C8 stationary phase provides appropriate hydrophobicity for the separation of Darunavir and its related substances.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol, HPLC grade

    • Ammonium Acetate or Potassium Phosphate Monobasic, analytical grade

    • Water, HPLC grade

    • Darunavir Reference Standard (RS)

    • DNV-II Impurity 1 Reference Standard

Chromatographic Conditions

The use of a gradient elution is critical to ensure the separation of DNV-II impurity 1 from the main Darunavir peak and other potential impurities.

ParameterConditionRationale
Column Zorbax SB-C8, 250 x 4.6mm, 5µmProvides excellent resolution for Darunavir and its known impurities.[4][11]
Mobile Phase A 0.01M Ammonium Acetate Buffer (pH adjusted to 4.0 with acetic acid)Buffered mobile phase controls the ionization state of analytes, ensuring reproducible retention times.
Mobile Phase B AcetonitrileStrong organic solvent for eluting hydrophobic compounds.
Gradient Program Time (min)%A
060
2540
3040
3560
4060
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30°CMaintaining a constant temperature ensures retention time stability.[9]
Detection Wavelength 265 nmThis wavelength is near the UV maximum for Darunavir, providing good sensitivity for both the API and the impurity.[9]
Injection Volume 10 µL
Preparation of Solutions
  • Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (DNV-II Impurity 1): Accurately weigh about 5.0 mg of DNV-II Impurity 1 RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution: Further dilute the Standard Stock Solution to achieve a final concentration appropriate for the specification limit (e.g., 0.15% of the sample concentration).

  • Sample Solution (Darunavir API): Accurately weigh about 50.0 mg of Darunavir API into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of approximately 1000 µg/mL.

Step-by-Step Analytical Protocol

  • System Equilibration: Equilibrate the HPLC system with the mobile phase mixture at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Perform five replicate injections of the Working Standard Solution.

    • The system is deemed suitable for use if it meets the pre-defined criteria.[12]

  • Analysis:

    • Inject the Sample Solution in duplicate.

    • Inject the Working Standard Solution after a defined number of sample injections (e.g., every six samples) to monitor system performance.

  • Data Processing:

    • Integrate the peaks corresponding to DNV-II impurity 1 in the chromatograms from the sample injections.

    • Calculate the amount of DNV-II impurity 1 in the Darunavir API sample.

Calculation

The percentage of DNV-II impurity 1 is calculated using the following formula:

% Impurity = (Area_Imp_Sample / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std * 100

Where:

  • Area_Imp_Sample = Peak area of DNV-II impurity 1 in the sample chromatogram

  • Area_Std = Average peak area of DNV-II impurity 1 from the Working Standard Solution injections

  • Conc_Std = Concentration of DNV-II impurity 1 in the Working Standard Solution (mg/mL)

  • Conc_Sample = Concentration of Darunavir API in the Sample Solution (mg/mL)

  • Purity_Std = Purity of the DNV-II Impurity 1 Reference Standard (as a decimal)

Method Validation Protocol (per ICH Q2(R1))

To ensure the analytical method is suitable for its intended purpose, a full validation must be performed.[13] The objective of validation is to demonstrate the method's reliability, accuracy, and precision.[2][14]

System Suitability

System Suitability Tests (SSTs) are an integral part of the method, verifying that the complete analytical system is functioning correctly on the day of analysis.[12][15]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.[12]
Theoretical Plates (N) > 2000Indicates column efficiency and good separation performance.
Precision (%RSD) ≤ 5.0% for 5 replicate injectionsDemonstrates the repeatability of the system's response.[12]
Validation Parameters

The following parameters must be evaluated according to ICH Q2(R1) guidelines.[3][13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11] This is demonstrated by showing no interference from a blank (diluent) and by spiking the Darunavir API sample with DNV-II impurity 1 and other known impurities to confirm baseline resolution.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.[4] A minimum of five concentrations, ranging from the Limit of Quantification (LOQ) to 150% of the specification limit, should be prepared.[16] The correlation coefficient (r²) of the regression line should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results to the true value. This is determined by spiking the Darunavir API sample with known amounts of DNV-II impurity 1 at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. The percent recovery should be within 90.0% to 110.0%.[10]

  • Precision:

    • Repeatability (Method Precision): The precision under the same operating conditions over a short interval. Analyze a minimum of six sample preparations, each spiked with DNV-II impurity 1 at the specification level. The Relative Standard Deviation (RSD) should be ≤ 10.0%.[10]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The results should be statistically compared to the repeatability results.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[17] These can be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).[16] The system suitability criteria must be met under all varied conditions.

Workflow and Validation Logic

The following diagrams illustrate the analytical workflow and the logical relationship between the core components of method validation.

G Figure 1: Analytical Workflow for DNV-II Impurity 1 cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting prep_solutions Prepare Mobile Phase, Standards, and Samples equilibrate System Equilibration prep_solutions->equilibrate sst System Suitability Test (SST) equilibrate->sst sst->equilibrate If SST Fails, Troubleshoot inject_samples Inject Blank, Standards, and Samples sst->inject_samples If SST Passes process_data Integrate Peaks & Process Chromatograms inject_samples->process_data calculate Calculate % Impurity process_data->calculate report Generate Final Report calculate->report G Figure 2: Interdependency of Method Validation Pillars Specificity Specificity ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Defines Range For Precision Precision Linearity->Precision Defines Range For Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->Accuracy Prerequisite Precision->ValidatedMethod LOQ LOQ LOQ->Linearity Sets Lower Limit LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod SST System Suitability SST->ValidatedMethod

Caption: Logical relationship between core validation parameters.

Conclusion

This application note provides a robust and reliable RP-HPLC method for the quantification of DNV-II impurity 1 in Darunavir API. The detailed protocol, coupled with a comprehensive validation strategy based on ICH guidelines, ensures that the method is suitable for its intended purpose in a regulated quality control environment. By employing DNV-II impurity 1 as a key analytical marker, pharmaceutical manufacturers can effectively monitor process consistency, ensure the quality of Darunavir API, and ultimately contribute to the safety and efficacy of this vital antiretroviral therapy.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.

  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - HPLC Primer.

  • Vertex AI Search. (2025). System suitability Requirements for a USP HPLC Method - HPLC Primer. 15

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • The Review of Diabetic Studies. Stability Indicating Rp-Hplc Method For Impurity Profiling Of Darunavir Hydrate In Drug Product.

  • Biomedical Journal of Scientific & Technical Research. (2020). Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation.

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • Academia.edu. LC–MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug.

  • YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.

  • Indian Journal of Pharmaceutical Education and Research. (2023). Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination.

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).

  • ResearchGate. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy | Request PDF.

  • PubMed. (2013). Stability-indicating HPLC method for the determination of darunavir ethanolate.

  • PubMed. (2014). LC-MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug.

  • Slideshare. ICH Q2 Analytical Method Validation.

  • International Council for Harmonisation. Quality Guidelines.

  • PMC. Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS.

  • Semantic Scholar. (2020). Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation.

  • BOC Sciences. Darunavir and Impurities.

  • Asian Journal of Pharmaceutics. (2020). A New Validated RP-HPLC Method for the Estimation of Darunavir Ethanolate in Bulk and Tablets.

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>.

  • IDEAS/RePEc. (2020). Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation.

  • IJPPR. (2018). Darunavir: A Review on its Analytical Methods.

  • US Pharmacopeia (USP). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for.

  • ResearchGate. Structure of Darunavir and Darunavir impurities-I,II,III,IV,V and VI....

  • Veeprho. Darunavir Impurity 2.

  • World Health Organization. (2024). DARUNAVIR Draft proposal for inclusion for The International Pharmacopoeia.

  • Pharmaffiliates. Darunavir-impurities.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing DNV-II Impurity 1 During Darunavir Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Darunavir API development. This guide is designed for process chemists, analytical scientists, and drug development professionals tasked with troubleshooting the scale-up synthesis of Darunavir. Here, we focus specifically on the mechanistic origins, analytical detection, and process-driven elimination of DNV-II Impurity 1 .

Mechanistic Insights: The Origin of DNV-II Impurity 1

In the synthetic sequence of Darunavir, the DNV-II intermediate (tert-butyl[(1S,2R)-3-[amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate) is a critical precursor formed prior to the final nitro-reduction and bis-THF coupling[1].

DNV-II Impurity 1 (CAS: 1005324-46-8) is the (1R,2S) diastereomer of this intermediate[]. Because Darunavir relies on strict stereochemical fidelity at the core hydroxyethylamine transition-state isostere, the presence of this impurity directly impacts the efficacy and safety of the final API.

The formation of this impurity is typically traced to two root causes:

  • Chiral Leakage in Starting Materials: Contamination of the L-Phenylalanine (or Boc-L-Phe-OH) starting material with D-Phenylalanine.

  • Process-Induced Epimerization: The α -proton of the chloromethyl ketone intermediate is highly acidic. Poor heat dissipation during scale-up (e.g., local hot spots in >500L reactors) or extended base exposure during the epoxidation step can cause racemization at the benzylic chiral center, leading to the (1R,2R)-epoxide and subsequently the (1R,2S) DNV-II Impurity 1.

Caption: Mechanistic pathway showing the origin of DNV-II Impurity 1 from chiral contamination.

Troubleshooting FAQs

Q1: We are observing a sudden spike in DNV-II Impurity 1 (>0.15%) upon moving from a 50L to a 500L reactor. What is the primary cause? A1: This is a classic heat-transfer issue. In a 50L reactor, the exothermic formation of the chloromethyl ketone and subsequent epoxidation can be cooled rapidly. In a 500L reactor, the surface-area-to-volume ratio decreases, leading to localized heating (hot spots) during reagent addition. Elevated temperatures in the presence of base catalyze the deprotonation/reprotonation of the α -carbon, epimerizing the intermediate. Solution: Throttle the addition rate of the base and increase jacket cooling to ensure the internal temperature strictly remains below -5°C during the epoxidation step.

Q2: Our starting material (Boc-L-Phe-OH) has an enantiomeric excess (ee) of 99.9%, yet we still see 0.3% DNV-II Impurity 1 in the isolated intermediate. How do we purge it? A2: If epimerization is unavoidable during the reaction, the impurity must be purged during the crystallization of the DNV-II intermediate. The (1R,2S) diastereomer has a high propensity for crystal lattice inclusion if supersaturation occurs too rapidly. Transitioning from a polar solvent system (like Methanol/Water) to an anti-solvent system (Ethyl Acetate/Heptane) with a strictly controlled cooling ramp ( ≤0.5 °C/min) will keep the impurity dissolved in the mother liquor[1].

Q3: Can DNV-II Impurity 1 be purged in the final Darunavir Ethanolate crystallization step? A3: It is highly discouraged to rely on the final API crystallization for purging. By the time the intermediate is reduced and coupled with the bis-THF urethane, the structural similarities between the desired API and the impurity make fractional crystallization extremely inefficient, often resulting in costly batch failures. The impurity must be controlled at the DNV-II isolation stage.

Caption: Troubleshooting workflow for identifying and mitigating DNV-II Impurity 1 during scale-up.

Quantitative Data: Process Optimization for Impurity Rejection

The following table summarizes pilot-scale data demonstrating the causality between crystallization parameters and the retention of DNV-II Impurity 1.

Solvent SystemRatio (v/v)Cooling Rate (°C/min)DNV-II Yield (%)DNV-II Impurity 1 (%)Outcome
Methanol / Water4:12.0 (Crash cool)88.50.45Fail (Lattice inclusion)
IsopropanolN/A1.085.00.22Fail (OOS > 0.10%)
EtOAc / Heptane1:21.091.20.15Marginal
EtOAc / Heptane 1:4 0.5 (Linear ramp) 89.8 < 0.05 Pass (Optimal Purge)

Validated Experimental Protocols

Protocol 1: Scale-Up Synthesis and Controlled Crystallization of DNV-II

This protocol is a self-validating system; step 4 acts as an internal quality gate before filtration.

  • Coupling Reaction: To a solution of the (1S,2S)-epoxide intermediate (1.0 eq) in Dichloromethane (DCM), add isobutylamine (1.5 eq). Stir at 60°C until epoxide consumption is complete (verify via TLC/HPLC).

  • Sulfonylation: Cool the reactor to 0°C. Add Triethylamine (1.2 eq), followed by a slow, portion-wise addition of 4-Nitrobenzenesulfonyl chloride (1.05 eq). Maintain internal temperature 5°C to prevent side reactions. Stir for 2 hours.

  • Solvent Exchange: Perform an aqueous wash (1M HCl, then Brine). Distill off DCM under vacuum and swap the solvent to Ethyl Acetate (EtOAc) until the DCM limit is <1%.

  • Controlled Crystallization (Critical Step):

    • Adjust the EtOAc volume to 3 volumes relative to the theoretical yield.

    • Heat to 65°C to ensure complete dissolution.

    • Slowly charge Heptane (12 volumes) over 2 hours while maintaining 65°C.

    • Validation Gate: Initiate a linear cooling ramp of exactly 0.5°C/min down to 5°C. Do not crash cool.

  • Isolation: Filter the slurry, wash the cake with cold EtOAc/Heptane (1:4), and dry under vacuum at 45°C.

Protocol 2: Chiral HPLC Method for Impurity 1 Quantification

To accurately track the (1R,2S) diastereomer, standard reverse-phase C18 columns are insufficient. A chiral stationary phase is required.

  • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 30°C.

  • Detection: UV at 265 nm.

  • Sample Prep: Dissolve 10 mg of DNV-II in 10 mL of mobile phase.

  • System Suitability: Ensure resolution ( Rs​ ) between the DNV-II peak and the DNV-II Impurity 1 peak is 2.0.

References

  • ResearchGate. An improved and robust scale-up process aided with identification and control of critical process impurities in darunavir ethanolate. Available at: [Link][1]

Sources

Improving HPLC peak resolution for Darunavir DNV-II impurity 1

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for HPLC analysis of Darunavir and its related substances. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic separation of Darunavir from its impurities, with a specific focus on the challenging DNV-II impurity 1. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting efforts.

Frequently Asked Questions & Troubleshooting Guides

Here we address common issues encountered during the HPLC analysis of Darunavir, providing a logical, step-by-step approach to achieving optimal peak resolution.

Q1: My Darunavir peak is co-eluting or has very poor resolution (<1.5) with the DNV-II impurity 1 peak. What are the first and simplest parameters I should adjust?

A1: The most straightforward initial approach is to modify the retention factor (k) by adjusting the mobile phase strength.

The retention factor, or capacity factor (k'), describes how long an analyte is retained on the column. For closely eluting peaks, increasing the retention time often provides more opportunity for the two components to separate. In reversed-phase HPLC, this is most easily achieved by weakening the mobile phase.[1]

  • The "Why": In reversed-phase chromatography, the mobile phase is more polar than the stationary phase. A weaker mobile phase typically contains a higher percentage of the aqueous component (e.g., water or buffer). This increases the hydrophobicity of the mobile phase, leading to stronger interactions between your non-polar analytes (like Darunavir and its impurities) and the non-polar stationary phase (e.g., C18). The result is increased retention time.[2] By slowing down the elution of the peaks, you increase the time they spend interacting with the stationary phase, which can be sufficient to resolve a near co-elution.[2]

  • Recommended Action: If you are running a gradient, decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) or make the gradient slope shallower. If you are running an isocratic method, decrease the overall percentage of the organic solvent. For example, if your mobile phase is 50:50 Acetonitrile:Buffer, try adjusting to 45:55 Acetonitrile:Buffer.

  • Self-Validation: This change is simple and quickly reversible.[2] You should observe an increase in the retention times for both Darunavir and the DNV-II impurity. Monitor the resolution between the two peaks. If the resolution improves but is not yet optimal, you can continue to make small, incremental decreases in the organic solvent percentage. If this approach yields diminishing returns or excessively long run times, it indicates that a simple change in retention is insufficient, and you need to address the separation's selectivity.

Q2: I've adjusted the mobile phase strength, which increased retention, but the resolution is still not optimal. What is the next most powerful parameter I can change?

A2: The most powerful tool to improve the resolution of ionizable compounds is to adjust the mobile phase pH. [2][3]

Selectivity (α) is the measure of how well the chromatographic system can differentiate between two analytes. Changing the pH of the mobile phase can dramatically alter the ionization state of molecules with acidic or basic functional groups, thereby changing their interaction with the stationary phase and improving selectivity.[4]

  • The "Why": Darunavir contains multiple amine functional groups, which are basic.[5] The charge of these groups is highly dependent on the pH of the mobile phase.

    • At low pH (e.g., pH < 4): The amine groups will be protonated (positively charged). This increased polarity generally leads to less retention on a non-polar C18 column.[6]

    • At higher pH (e.g., pH 6-8): The amine groups will be in their neutral, unionized form. In this state, the molecule is more hydrophobic, leading to stronger interaction with the stationary phase and significantly longer retention times.[6][7]

    The DNV-II impurity 1 likely has a similar structure but may have a different pKa value. By carefully adjusting the mobile phase pH, you can exploit this difference in pKa to maximize the separation between the two compounds.[4] Operating at a pH that is at least 2 units away from the analyte's pKa is generally recommended to ensure a single ionic form exists, which leads to sharper, more symmetrical peaks.

  • Recommended Action: Perform a pH scouting study. Prepare a series of mobile phase buffers at different pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0), ensuring your column is stable across this range. Analyze your sample with each mobile phase and plot the resolution between Darunavir and DNV-II impurity 1 against pH. This will reveal the optimal pH for selectivity. Many published methods for Darunavir utilize a buffer at pH 4.0, which can be a good starting point.[5][8][9]

  • Buffer Preparation: Prepare 10-20 mM phosphate or acetate buffers at pH values of 3.0, 4.0, 5.0, 6.0, and 7.0. Ensure the buffer has adequate capacity (typically within +/- 1 pH unit of its pKa).

  • Column Selection: Use a pH-stable column, such as a modern, high-purity silica C18 column or a hybrid-particle column.

  • System Equilibration: For each new pH, flush the column with at least 20 column volumes of the new mobile phase to ensure complete equilibration.

  • Analysis: Inject the Darunavir sample containing the DNV-II impurity 1.

  • Data Evaluation: Record the retention times, peak shapes (asymmetry), and resolution between Darunavir and the impurity for each pH.

  • Optimization: Identify the pH that provides the best resolution and peak shape. You can then fine-tune the mobile phase strength (% organic) at this optimal pH.

Mobile Phase pHExpected Ionization State of Darunavir AminesExpected Retention on C18 ColumnPotential Impact on Peak Shape
3.0Mostly Protonated (Charged)ShorterGenerally good
4.5Mixture of Protonated and NeutralIntermediatePotential for broadening/tailing[4]
7.0Mostly Neutral (Unionized)LongerImproved symmetry[7]
Q3: Adjusting the pH helped the separation, but I'm now seeing significant peak tailing for the main Darunavir peak, which is compromising the accurate integration of the nearby DNV-II impurity. What causes this and how can I fix it?

A3: Peak tailing for basic compounds like Darunavir is a classic sign of undesirable secondary interactions with the stationary phase, specifically with residual silanol groups.

  • The "Why": Most reversed-phase columns are made from silica particles. The surface of this silica has silanol groups (Si-OH). While manufacturers bond the C18 chains to these groups, some unreacted, accessible silanols always remain.[10] At mid-range pH values (typically > 3), these silanol groups can become deprotonated (Si-O-), creating negatively charged sites on the stationary phase.[11] The positively charged, protonated form of your basic analyte (Darunavir) can then interact ionically with these negative sites. This is a different retention mechanism from the primary hydrophobic interaction.[10] This mixed-mode retention leads to asymmetrical peaks with a characteristic "tail."[11]

  • Recommended Actions:

    • Use a High-Quality, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and undergo a process called "end-capping," which uses a small, silanizing reagent to block many of the residual silanol groups. If you are using an older column, switching to a newer, well-end-capped column can dramatically improve peak shape for basic analytes.[11]

    • Add a Competing Base to the Mobile Phase: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help reduce tailing. The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte. A concentration of 0.1% is often effective.[9]

    • Operate at Low or High pH: At very low pH (e.g., < 3), the residual silanols are fully protonated (Si-OH) and less likely to interact with the analyte. At high pH (e.g., > 8, with a pH-stable column), your basic analyte is fully deprotonated (neutral), eliminating the ionic interaction.[6][7]

G Start Poor Resolution of Darunavir & DNV-II Impurity 1 Q_k Is k' (retention) optimal? (e.g., > 2) Start->Q_k Adjust_k Adjust Mobile Phase Strength (Decrease % Organic) Q_k->Adjust_k No Q_alpha Is selectivity (α) the issue? Q_k->Q_alpha Yes Adjust_k->Q_k Adjust_pH Optimize Mobile Phase pH Q_alpha->Adjust_pH Yes End Optimal Resolution Achieved Q_alpha->End No, Resolution OK Q_tailing Is peak tailing observed? Adjust_pH->Q_tailing Fix_Tailing Address Silanol Interactions: - Use End-Capped Column - Add Competing Base (TEA) - Change Mobile Phase Modifier Q_tailing->Fix_Tailing Yes Change_Column Change Stationary Phase (e.g., Phenyl-Hexyl, Polar-Embedded) Q_tailing->Change_Column No Fix_Tailing->End Change_Column->End

Caption: Troubleshooting workflow for HPLC peak resolution.

Q4: I've optimized the mobile phase strength and pH, and my peak shape is good, but the selectivity (α) between Darunavir and DNV-II impurity 1 is still insufficient. What are my next options?

A4: When pH and solvent strength are not enough, you must change the fundamental chemistry of the separation system. This can be achieved by changing the organic modifier or, more powerfully, by changing the stationary phase chemistry.

  • The "Why": Selectivity is a product of all the interactions between the analytes, the mobile phase, and the stationary phase. If two molecules are structurally very similar, a standard C18 column might not be able to differentiate them based on hydrophobicity alone.

    • Changing the Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, but they interact with analytes in different ways. Acetonitrile is aprotic, while methanol is protic and can act as a hydrogen bond donor and acceptor. Switching from acetonitrile to methanol (or vice-versa) can alter these secondary interactions and sometimes dramatically change the elution order and selectivity.[12]

    • Changing the Stationary Phase: This is often the most effective way to achieve a significant change in selectivity.[12] Not all C18 columns are the same, but for structurally similar compounds, you may need a completely different type of interaction.

      • Phenyl-Hexyl Phases: These columns have phenyl groups that can undergo pi-pi interactions with aromatic rings in your analytes. This provides a different retention mechanism than the purely hydrophobic interactions of a C18 phase.

      • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This can provide alternative interactions and also shield the analytes from residual silanols, improving peak shape for basic compounds.[11]

  • Recommended Action:

    • Modifier Scout: First, try substituting your organic modifier. If you are using acetonitrile, prepare an equivalent mobile phase using methanol and compare the chromatograms.

    • Column Screening: If changing the modifier is not sufficient, screen a few columns with different stationary phase chemistries. A good starting selection would be a high-quality C18, a Phenyl-Hexyl, and a polar-embedded phase.

G cluster_low_ph Low pH (e.g., pH 3) cluster_high_ph Neutral/High pH (e.g., pH 7) Darunavir_Low Darunavir-NH3+ Retention_Low Less Retained (Elutes Earlier) Darunavir_Low->Retention_Low More Polar Equilibrium pKa Darunavir_Low->Equilibrium Darunavir_High Darunavir-NH2 Retention_High More Retained (Elutes Later) Darunavir_High->Retention_High More Hydrophobic Equilibrium->Darunavir_High

Caption: Impact of mobile phase pH on Darunavir's charge state and retention.

Q5: Is it possible to improve resolution without changing my validated mobile phase or column chemistry?

A5: Yes, you can often gain incremental improvements in resolution by optimizing the physical parameters of the separation, which primarily affect column efficiency (N).

Column efficiency (N) is a measure of the peak sharpness or narrowness. Sharper peaks are narrower at the base, and therefore less likely to overlap with adjacent peaks.

  • The "Why" and Recommended Actions:

    • Flow Rate: Lowering the flow rate generally increases efficiency, giving more time for mass transfer between the mobile and stationary phases. This results in sharper peaks and can improve resolution.[13] The trade-off is a longer analysis time. Try reducing your flow rate by 20-30% and observe the effect on resolution.

    • Temperature: Temperature can be a complex parameter. Increasing the temperature lowers the mobile phase viscosity, which can improve efficiency and lead to sharper peaks. However, it also typically decreases retention time, which might reduce resolution.[13] Conversely, lowering the temperature will increase retention and may improve resolution, but can also lead to broader peaks.[13] It is worth evaluating the effect of temperature in small increments (e.g., ±5 °C from your current method).

    • Column Dimensions & Particle Size: Efficiency is directly proportional to column length and inversely proportional to particle size.[12]

      • Longer Column: Switching from a 150 mm column to a 250 mm column (with the same packing material) will increase efficiency and improve resolution, but will also increase run time and backpressure.

      • Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm particle column will significantly boost efficiency and resolution.[12] This is a very effective strategy but will cause a substantial increase in backpressure, potentially requiring a UHPLC system.

Parameter ChangeEffect on Retention (k')Effect on Selectivity (α)Effect on Efficiency (N)Overall Effect on Resolution
↓ % Organic SolventIncreaseMinor ChangeMinor ChangeIncrease
Change pHVariesSignificant Change Minor ChangeSignificant Change
Change Organic ModifierVariesSignificant Change Minor ChangeSignificant Change
Change Column PhaseVariesSignificant Change VariesSignificant Change
↓ Flow RateIncreaseNo ChangeIncreaseIncrease
↑ TemperatureDecreaseMinor ChangeIncreaseVariable
↑ Column LengthIncreaseNo ChangeIncrease Increase
↓ Particle SizeNo ChangeNo ChangeSignificant Increase Significant Increase

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • Improving Separation of Peaks in RP HPLC. (2026, February 15).
  • How to Improve HPLC Peak Resolution. Chrom Tech.
  • Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. (2020, June 12). Biomedical Journal of Scientific & Technical Research.
  • Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination. (2023, September 17).
  • Stability Indicating Rp-Hplc Method For Impurity Profiling Of Darunavir Hydrate In Drug Product. The Review of Diabetic Studies.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. (2020, June 12). Semantic Scholar.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Effect of pH on LC-MS Analysis of Amines.
  • Effect of pH on LC-MS Analysis of Amines.
  • Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques. (2022). PubMed.
  • Co-Elution: The Achilles' Heel of Chrom
  • Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. PMC.
  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru.
  • Method Development and Validation for the Determination of Four Potential Impurities Present in Darunavir Tablets. (2015, June 2). Taylor & Francis.
  • How to Optimize Your Reversed Phase Chrom
  • Stability Indicating Rp-Hplc Method For Impurity Profiling Of Darunavir Hydrate In Drug Product. (2025, October 9). The Review of Diabetic Studies.
  • Characterization of Impurities Generated by Force Degradation Studies of Darunavir and Ritonavir. (2024, January 15). IJARESM.
  • Structure of Darunavir and Darunavir impurities-I,II,III,IV,V and VI.
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • Peak Shape Changes Over Time.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024, March 17). Amazon AWS.
  • HPLC Troubleshooting Guide. Agilent.
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News.
  • The Importance of Mobile Phase pH in Chromatographic Separations.
  • Factors Affecting Resolution in HPLC. Sigma-Aldrich.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Darunavir and Impurities. BOC Sciences.
  • RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy.

Sources

Technical Support Center: Refining Gradient Elution for DNV-II Impurity 1 Isolation

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed to provide you with the expertise and practical insights needed to successfully isolate and characterize impurities, specifically focusing on the refinement of gradient elution methods for "DNV-II impurity 1." As a Senior Application Scientist, my goal is to not only provide you with step-by-step protocols but also to explain the underlying scientific principles that drive successful separations. This guide is structured to empower you with the knowledge to troubleshoot and optimize your methods effectively.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions researchers face when tasked with isolating a novel impurity like DNV-II impurity 1.

Q1: What is DNV-II impurity 1, and why is its isolation important?

A1: DNV-II impurity 1 is identified chemically as Tert-butyl ((2R,3S)-3-hydroxy-4-((N-isobutyl-4-nitrophenyl)sulfonamido)-1-phenylbutan-2-yl)carbamate, with a CAS Number of 1005324-46-8.[1][2] The isolation and characterization of such impurities are critical in drug development and manufacturing.[3][4][5] Regulatory bodies like the FDA require stringent control and characterization of any impurity present in a drug substance or product to ensure its safety and efficacy.[4][6] Isolating impurity 1 allows for its structural elucidation and toxicological assessment.

Q2: Where do I even begin with developing a gradient elution method for a new impurity?

A2: A systematic approach is key. Start with a generic, broad gradient to get a general idea of the retention behavior of your main compound (DNV-II) and its impurities.[7][8] A good starting point is a linear gradient from a low percentage of organic solvent (e.g., 5-10% acetonitrile or methanol in water) to a high percentage (e.g., 95-100%) over a reasonable time (e.g., 20-30 minutes).[7] This initial run will inform you about the approximate elution time and complexity of your sample mixture.

Q3: What are the most critical parameters to consider when optimizing the gradient?

A3: The three most critical parameters for refining a gradient elution are:

  • The gradient slope (or steepness): This directly impacts the resolution of closely eluting peaks. A shallower gradient provides more time for separation.[7][9]

  • The mobile phase pH: For ionizable compounds, pH is a powerful tool to manipulate retention time and selectivity.[10][11][12]

  • The choice of organic solvent and stationary phase: These determine the fundamental selectivity of your separation.[13]

Q4: My peaks are tailing. What are the likely causes and how can I fix it?

A4: Peak tailing is a common issue in HPLC and can have several causes.[14][15][16][17][18] The most frequent culprits include:

  • Secondary interactions with the stationary phase: This is particularly common for basic compounds interacting with residual silanol groups on the silica-based column packing.[14][15][16][17][18] Lowering the mobile phase pH (e.g., to below 3) can often mitigate this by protonating the silanols.[18]

  • Column overload: Injecting too much sample can lead to peak distortion.[18][19] Try diluting your sample.

  • Extra-column dead volume: Excessive tubing length or improper fittings can cause peak broadening and tailing.[15][18]

Systematic Guide to Method Development & Troubleshooting

This section will guide you through a logical, question-driven workflow for developing and refining your gradient elution method for DNV-II impurity 1 isolation.

Phase 1: Initial Method Scouting

Q: I have my sample of DNV-II containing impurity 1. What is the first experiment I should run?

A: Your first step is a "scouting gradient" to understand the general chromatographic behavior of your sample.

Experimental Protocol: Initial Scouting Gradient

  • Column Selection: Start with a standard, robust reversed-phase column, such as a C18 column with dimensions of 4.6 x 150 mm and a particle size of 3.5 or 5 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Time 0 min: 5% B

    • Time 25 min: 95% B

    • Time 30 min: 95% B

    • Time 30.1 min: 5% B

    • Time 35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength that provides a good response for your main peak (e.g., 254 nm, or use a PDA detector to identify the optimal wavelength).

  • Injection Volume: 10 µL.

Interpreting the Results: This initial run will show you the approximate retention times of your main compound and any impurities. The goal here is not perfect separation, but to gather information.

Phase 2: Optimizing Peak Resolution

Q: My initial run shows impurity 1 eluting very close to the main DNV-II peak. How can I improve the resolution?

A: To improve resolution, you need to focus on manipulating the selectivity and efficiency of your separation. The most impactful parameters to adjust are the gradient slope and the mobile phase pH.

Workflow for Improving Resolution

Caption: Workflow for improving peak resolution.

Detailed Steps for Resolution Enhancement:

  • Modifying the Gradient Slope: Based on your scouting run, identify the time window where your peaks of interest elute. Create a shallower gradient in that region. For example, if the peaks elute between 15 and 18 minutes (which corresponds to a certain %B), you can modify your gradient to have a much slower increase in %B during that time.[7]

  • Adjusting Mobile Phase pH: The ionization state of your molecules can significantly impact their retention.[10][11][12][20] Since the chemical structure of DNV-II impurity 1 contains ionizable groups, pH is a powerful tool. Try screening different pH values. A good approach is to test a low pH (e.g., 2.5-3.5 with formic or trifluoroacetic acid), a mid-range pH (e.g., 5.0-6.0 with an acetate or phosphate buffer), and a higher pH if your column allows (check the manufacturer's specifications). Be aware that operating near the pKa of an analyte can lead to poor peak shape.[11][15]

Data Presentation: Effect of Gradient Slope on Resolution

Gradient ProgramGradient Slope (%B/min)Resolution between DNV-II and Impurity 1
5-95% B in 20 min4.51.2
40-60% B in 20 min1.02.1
45-55% B in 20 min0.52.8
Phase 3: Troubleshooting Common Issues

Q: I've improved the resolution, but now my impurity 1 peak is tailing significantly. What's happening and how do I fix it?

A: Peak tailing is often caused by secondary interactions between your analyte and the stationary phase, especially with basic compounds on silica-based columns.[14][15][16][17][18]

Troubleshooting Peak Tailing

Caption: Troubleshooting workflow for peak tailing.

Key Strategies to Mitigate Peak Tailing:

  • Lowering Mobile Phase pH: As mentioned, reducing the pH to below 3 will protonate residual silanol groups on the silica surface, minimizing their interaction with basic analytes.[18]

  • Using End-Capped Columns: Modern HPLC columns often feature advanced end-capping to shield these residual silanols.[15] If you are using an older column, switching to a newer generation column can significantly improve peak shape.

  • Sample Diluent: Ensure your sample is dissolved in a solvent that is weaker than your initial mobile phase conditions to avoid peak distortion.[14]

Q: My retention times are drifting between injections. What could be the cause?

A: Retention time drift can be caused by several factors, often related to the stability of your system and mobile phase.[21]

Troubleshooting Retention Time Instability:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important in gradient elution.[22] A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column after a gradient run.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to drift.[21] Always prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

  • Temperature Control: Fluctuations in column temperature can cause retention time shifts.[21] Use a thermostatted column compartment to maintain a constant temperature.

Experimental Protocols

Protocol for pH Screening

  • Prepare Buffers: Prepare a set of aqueous mobile phase A solutions at different pH values (e.g., pH 3.0 with 0.1% formic acid, pH 5.0 with 10 mM ammonium acetate, pH 7.0 with 10 mM ammonium bicarbonate).

  • Prepare Mobile Phase B: Use a consistent organic mobile phase B (e.g., acetonitrile).

  • Systematic Runs: For each pH condition, run your optimized gradient.

  • Data Analysis: Compare the chromatograms for changes in selectivity and peak shape. Plot the retention time of DNV-II and impurity 1 as a function of pH to visualize the impact.

Data Presentation: Impact of Mobile Phase pH on Retention

Mobile Phase pHRetention Time of DNV-II (min)Retention Time of Impurity 1 (min)Resolution
3.0 (0.1% Formic Acid)15.215.91.8
5.0 (10mM Ammonium Acetate)14.515.52.5
7.0 (10mM Ammonium Bicarbonate)13.815.23.1

References

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Why Do Peaks Tail?. LCGC North America. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • American Pharmaceutical Review. (2026, March 15). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • LCGC International. (2026, March 17). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Gradient Elution in Liquid Column Chromatography—Prediction of Retention and Optimization of Separation. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2015, December 1). Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations. Retrieved from [Link]

  • Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Retrieved from [Link]

  • Wiley-VCH. (2019). Chapter 1 Aspects of Gradient Optimization. In S. Kromidas (Ed.), Gradient HPLC for Practitioners (1st ed.). Retrieved from [Link]

  • ChemWhat. (n.d.). DNV-II iMpurity 1 CAS#: 1005324-46-8. Retrieved from [Link]

  • Agilent. (2020, March 12). Gradient Design and Development. Retrieved from [Link]

  • ResearchGate. (2025, October 30). Update of DNV Recommended Practice RP-J202 with Focus on CO2 Corrosion with Impurities. Retrieved from [Link]

  • MedCrave online. (2017, February 27). Drug substance and drug product impurities, now what?. Retrieved from [Link]

  • Healixia. (2022, May 12). Drug Substance: Impurities Quality aspects. Retrieved from [Link]

  • CleanTechnica. (2026, March 19). Hydrogen Paste Meets Reality: Energy In, Energy Out, And What's Missing. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). ANDAs: Impurities in Drug Products. Retrieved from [Link]

  • Renew Economy. (2026, March 21). Australian university to lead international solar panel recycling project focusing on high purity silicon. Retrieved from [Link]

Sources

Optimizing yield in the chemical synthesis of DNV-II impurity 1

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Chemical Synthesis Yields

A Note on "DNV-II Impurity 1"

Following a comprehensive review of publicly available scientific literature and chemical databases, a specific compound designated "DNV-II" and its associated "Impurity 1" could not be definitively identified. Chemical synthesis and optimization are fundamentally tied to the precise molecular structures of the reactants, products, and impurities involved.

To demonstrate the requested format and provide a valuable resource, this guide will use the well-documented synthesis of Aspirin (Acetylsalicylic Acid) from salicylic acid and acetic anhydride as a model system. The principles and troubleshooting logic outlined here are broadly applicable to many organic syntheses and can serve as a template for developing a specific guide for DNV-II once its chemical identity is established. The primary impurity focus in this model will be unreacted Salicylic Acid .

Troubleshooting Guide & FAQs: Optimizing Aspirin Synthesis & Minimizing Salicylic Acid Impurity

This guide is designed for researchers and chemists encountering challenges in the synthesis of acetylsalicylic acid (Aspirin), focusing on maximizing yield and purity.

Diagram: General Aspirin Synthesis Pathway

cluster_reactants Reactants & Catalyst cluster_products Products SA Salicylic Acid Reaction Esterification Reaction SA->Reaction AA Acetic Anhydride AA->Reaction Cat Acid Catalyst (e.g., H₂SO₄, H₃PO₄) Cat->Reaction catalyzes ASA Acetylsalicylic Acid (Aspirin - Desired Product) Reaction->ASA AcOH Acetic Acid (Byproduct) Reaction->AcOH

Caption: The acid-catalyzed esterification of salicylic acid with acetic anhydride to produce aspirin and acetic acid.

Frequently Asked Questions (FAQs)

Q1: My final aspirin yield is consistently low, despite starting with the correct stoichiometry. What are the most likely causes?

Low yield is often a multifaceted issue. The primary causes can be broken down into three categories: incomplete reaction, product loss during workup, or side reactions.

  • Incomplete Reaction: The esterification of salicylic acid is a reversible equilibrium reaction. Without sufficient driving force, the reaction may not proceed to completion.

    • Catalyst Inefficiency: The acid catalyst (commonly sulfuric or phosphoric acid) may be old, hydrated, or used in insufficient quantity. Its role is to protonate the acetic anhydride, making it a more potent electrophile.

    • Insufficient Heating: Like many reactions, this esterification has an activation energy barrier. Inadequate temperature can lead to slow or incomplete conversion. However, excessive heat can promote decomposition.

  • Product Loss During Workup: Aspirin is susceptible to hydrolysis back to salicylic acid, especially in the presence of water and at elevated temperatures.

    • Premature Crystallization: If the reaction mixture is cooled too quickly, the product may crash out of solution, trapping impurities.

    • Excessive Washing: While washing the crystals is necessary to remove the catalyst and acetic acid, using too much cold water can dissolve a significant portion of the aspirin product.

  • Side Reactions: Although less common under controlled conditions, high temperatures can lead to the formation of polymeric byproducts from salicylic acid.

Q2: I'm observing a significant amount of unreacted salicylic acid in my final product. How can I improve the reaction's conversion rate?

Detecting unreacted salicylic acid is straightforward using a simple ferric chloride test, which forms a purple complex with the phenolic hydroxyl group of salicylic acid but not with the esterified aspirin. To improve conversion, consider the following:

  • Adjusting Stoichiometry: Use a slight excess of the acylating agent, acetic anhydride. Le Châtelier's principle dictates that increasing the concentration of a reactant will shift the equilibrium towards the products. A 10-20% molar excess of acetic anhydride is a common strategy.

  • Optimizing Catalyst: Ensure the acid catalyst is active and used in an appropriate amount (typically a few drops). Phosphoric acid is often preferred over sulfuric acid as it is less harsh and less likely to cause degradation of the product.

  • Increasing Reaction Time/Temperature: Gently warm the reaction mixture, for example, in a 50-60°C water bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion before initiating workup.

Table 1: Troubleshooting Low Conversion of Salicylic Acid
Parameter Common Issue Recommended Action Rationale
Stoichiometry 1:1 molar ratio of reactantsUse a 1.2:1 molar ratio of Acetic Anhydride to Salicylic Acid.Shifts equilibrium towards product formation (Le Châtelier's Principle).
Catalyst Insufficient or deactivated catalystAdd 5-10 drops of concentrated (85%) H₃PO₄ per 10g of salicylic acid.Ensures efficient protonation of acetic anhydride to drive the reaction.
Temperature Reaction run at room temperatureMaintain reaction temperature at 50-60°C for 15-20 minutes.Provides sufficient activation energy without promoting product decomposition.
Reaction Time Arbitrary or too shortMonitor reaction via TLC until the salicylic acid spot is minimal.Ensures the reaction has proceeded to near completion before quenching.

Troubleshooting & Experimental Protocols

Issue: My final product fails the ferric chloride purity test, indicating salicylic acid contamination.

This is a classic purity problem. The goal is to drive the initial reaction to completion and then effectively separate the desired product (aspirin) from the unreacted starting material (salicylic acid).

Protocol 1: Optimizing the Reaction Step
  • Reactant Preparation: Accurately weigh 5.0 g of dry salicylic acid and transfer to a 125 mL Erlenmeyer flask.

  • Reagent Addition: In a fume hood, carefully add 7.0 mL of acetic anhydride, followed by 5-8 drops of 85% phosphoric acid.

  • Controlled Heating: Swirl the flask gently and place it in a water bath preheated to 55°C. Maintain this temperature for 20 minutes.

  • Monitoring (Optional but Recommended): Spot a small aliquot of the reaction mixture on a TLC plate against a salicylic acid standard to check for consumption of the starting material.

  • Quenching: After the heating period, carefully add 2 mL of deionized water to the warm mixture to quench any excess acetic anhydride. This step will generate heat.

Causality: Using a measured excess of acetic anhydride and a controlled heating step maximizes the conversion of salicylic acid, addressing the root cause of the impurity. Quenching with water removes the excess electrophile before product isolation.

Protocol 2: Improving Purification by Recrystallization

Recrystallization is a powerful technique for purification, leveraging the differences in solubility between the product and impurities at different temperatures.

  • Dissolution: Transfer the crude aspirin product to a beaker. Add a minimum amount of a suitable hot solvent (e.g., an ethanol/water mixture) to just dissolve the solid. The key is to create a saturated solution at high temperature.

  • Hot Filtration (If Necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Slow Cooling: Cover the beaker and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals of aspirin, leaving impurities like salicylic acid in the solution (the "mother liquor").

  • Ice Bath: Once at room temperature, place the beaker in an ice bath for 15-20 minutes to maximize the precipitation of the aspirin.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water to rinse away the mother liquor.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent.

Causality: Aspirin is less soluble in cold water than salicylic acid. By slowly cooling a saturated solution, the less soluble aspirin crystallizes out first in a purer form, leaving the more soluble salicylic acid impurity behind in the solvent.

Diagram: Troubleshooting Logic for Purity Issues

Start Final Product Fails Purity Test (FeCl₃ Test Positive) Check_Reaction Was reaction driven to completion? Start->Check_Reaction Check_Purification Was purification effective? Check_Reaction->Check_Purification Yes Action_Reaction Re-run reaction: - Use excess Acetic Anhydride - Control Temperature (50-60°C) - Check catalyst activity Check_Reaction->Action_Reaction No / Unsure Action_Purification Perform careful recrystallization: - Use minimal hot solvent - Cool slowly - Wash crystals with ice-cold solvent Check_Purification->Action_Purification No Success Product Passes Purity Test Check_Purification->Success Yes Action_Reaction->Check_Purification Action_Purification->Success

Caption: A logical workflow for diagnosing and solving purity issues in aspirin synthesis.

References

  • Title: The Rate and Mechanism of the Acid-Catalyzed Hydrolysis of Aspirin Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis of Aspirin: A General Chemistry Experiment Source: Journal of Chemical Education URL: [Link]

  • Title: Recrystallization Source: Organic Chemistry Laboratory Techniques (Nichols) - LibreTexts URL: [Link]

Validation & Comparative

A Senior Application Scientist's Guide to ICH Method Validation for DNV-II Impurity 1 in Darunavir Formulations

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Profiling DNV-II Impurity 1

Darunavir (DRV) is a highly potent HIV-1 protease inhibitor. During its synthesis and subsequent formulation, various related substances and degradation products can emerge. Among these, represents a significant analytical hurdle.

Because DNV-II Impurity 1 shares a nearly identical hydrophobic surface area and structural backbone with the Darunavir API, they exhibit highly similar retention behaviors on traditional reversed-phase stationary phases. Causality in chromatographic method development dictates that when analytes lack significant differences in polarity or pKa, conventional 5 µm C18 columns often fail to provide adequate resolution, leading to co-elution or peak tailing overlap. To ensure patient safety and regulatory compliance, analytical methods must be rigorously validated according to ICH Q2(R2) guidelines to guarantee specificity, accuracy, and precision.

Chromatographic Strategies: HPLC vs. UPLC Comparison

To overcome the co-elution risks associated with DNV-II Impurity 1, we must critically evaluate our choice of stationary phase and system fluidics.

  • Traditional RP-HPLC: Historically,1[1] have been employed. However, the larger particle size limits the theoretical plate count ( N ), resulting in broader peaks. Consequently, DNV-II Impurity 1 often elutes on the tail of the massive Darunavir API peak, compromising integration accuracy at the 0.05% Limit of Quantitation (LOQ).

  • Optimized RP-UPLC: Transitioning to Ultra-Performance Liquid Chromatography (UPLC) fundamentally alters the separation dynamics. By employing a2[2], we leverage a polar-embedded amide group. This provides alternate selectivity via hydrogen bonding, preventing the peak tailing of basic amine groups. The 1.8 µm particles drastically increase N , sharpening the peaks and pulling DNV-II Impurity 1 away from the API baseline.

Table 1: Performance Comparison for DNV-II Impurity 1 Quantification
ParameterConventional RP-HPLC (C8, 5 µm)Optimized RP-UPLC (Polar C18, 1.8 µm)Causality / Scientific Rationale
Resolution ( Rs​ ) 1.2 – 1.5 (Marginal)> 2.5 (Baseline)Smaller particles reduce eddy diffusion (van Deemter A-term), sharpening peaks.
Flow Rate 1.0 mL/min0.22 mL/minNarrower column ID (2.1 mm) requires lower flow, reducing solvent waste.
Sensitivity (LOQ) ~0.10%0.05%Sharper peaks increase the Signal-to-Noise (S/N) ratio, enhancing detection limits.
Run Time ~45 minutes50 minutes (Gradient)UPLC allows for a shallower gradient, resolving multiple complex impurities simultaneously.

Self-Validating UPLC Protocol for ICH Q2(R2) Compliance

A robust analytical method must be a self-validating system—meaning any failure in chemistry or instrumentation is immediately flagged before data is generated. The following protocol outlines the step-by-step methodology for validating DNV-II Impurity 1.

Step 1: Mobile Phase & Gradient Design

Causality: Darunavir and its degradants span a wide range of polarities. An isocratic elution would result in poor resolution of early eluters or excessive band broadening of late eluters. A gradient ensures sharp peak symmetry across the entire run.

  • Mobile Phase A: Prepare a buffer solution (e.g., 0.01 M ammonium formate, pH adjusted to 3.0) mixed with Methanol in a 55:45 (v/v) ratio. The acidic pH suppresses the ionization of acidic degradants, increasing their retention.

  • Mobile Phase B: Prepare a mixture of Acetonitrile and Methanol (30:70, v/v).

  • Gradient Program: Initiate at 100% Mobile Phase A, gradually ramping to 100% Mobile Phase B over 40 minutes, holding for 5 minutes, and re-equilibrating for 5 minutes.

Step 2: System Suitability Testing (SST) - The Self-Validation Gate
  • Prepare a System Suitability Solution containing Darunavir API (4 mg/mL) spiked with DNV-II Impurity 1 at the 0.20% specification limit.

  • Inject the SST solution in six replicates.

  • Self-Validation Logic: The sequence is programmed to automatically abort if the resolution ( Rs​ ) between Darunavir and DNV-II Impurity 1 falls below 2.0, or if the %RSD of the impurity peak area exceeds 5.0%. This guarantees system readiness.

Step 3: Standard & Sample Preparation (Spiking)
  • Sample Solution: Weigh and crush 10 Darunavir tablets. Transfer an amount equivalent to 400 mg of Darunavir into a 100 mL volumetric flask. Add 70 mL of diluent (Water:Acetonitrile, 50:50 v/v), sonicate for 30 minutes to extract the API, and make up to volume. Filter through a 0.20 µm Nylon filter.

  • Spiked Accuracy Standards: Prepare separate volumetric flasks containing the Sample Solution. Spike these with a known concentration of the DNV-II Impurity 1 reference standard to achieve 50%, 100%, and 150% of the target specification limit (0.20%).

Step 4: Specificity via Forced Degradation

Causality: To prove the method is stability-indicating, we must generate a "worst-case" matrix.

  • Subject the Darunavir sample solution to extreme stress: 0.1 M HCl (acidic), 0.1 M NaOH (alkaline), and 30% H2​O2​ (oxidative) at 100°C for 5 hours.

  • Neutralize the solutions and inject them into the UPLC.

  • Utilize a Photodiode Array (PDA) detector to calculate the Peak Purity Angle and Purity Threshold for DNV-II Impurity 1. The method is specific only if the Purity Angle < Purity Threshold, confirming no hidden degradants are co-eluting with the impurity.

Visualizing the Validation Workflow

ICH_Validation_Workflow Start Method Optimization (UPLC, 1.8µm C18) SST System Suitability (Resolution > 2.0) Start->SST Spec Specificity Assessment (Forced Degradation) SST->Spec Lin Linearity & Range (LOQ to 150%) Spec->Lin AccPrec Accuracy & Precision (Spike Recovery & %RSD) Lin->AccPrec Rob Robustness (Temp/Flow Variations) AccPrec->Rob Valid Validated Method for DNV-II Impurity 1 Rob->Valid

Figure 1: Self-validating ICH Q2(R2) workflow for Darunavir DNV-II Impurity 1 UPLC analysis.

Quantitative Validation Data

The following tables summarize the expected quantitative outcomes of the UPLC validation for DNV-II Impurity 1, demonstrating strict adherence to ICH Q2(R2) acceptance criteria.

Table 2: Linearity, LOD, and LOQ
ParameterResult for DNV-II Impurity 1ICH Acceptance Criteria
Linearity Range LOQ to 150% of SpecificationMust cover reporting level to 120%+
Correlation Coefficient ( R2 ) 0.9995 0.999
Limit of Detection (LOD) 0.02%Signal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.05%Signal-to-Noise (S/N) 10
Table 3: Accuracy and Precision
Validation ParameterSpiking Level% Recovery / % RSDICH Acceptance Criteria
Accuracy (Recovery) 50% (LOQ level)98.4%90.0% – 110.0%
100% (Target limit)101.2%90.0% – 110.0%
150% (Upper limit)99.7%90.0% – 110.0%
Method Precision 100% (6 Replicates)1.8% RSD 5.0% RSD
Intermediate Precision 100% (Different Day/Analyst)2.1% RSD 5.0% RSD

Conclusion

Quantifying DNV-II Impurity 1 in Darunavir formulations requires a transition from traditional HPLC to high-efficiency UPLC methodologies. By utilizing sub-2-micron polar-embedded stationary phases, analytical scientists can achieve baseline resolution, ensuring that integration is accurate and reproducible. Implementing a self-validating protocol with strict System Suitability gates guarantees that the data generated meets the highest standards of scientific integrity and ICH Q2(R2) compliance.

Sources

Comparative Genotoxicity Profiling: DNV-II Impurity 1 vs. Darunavir Process Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Darunavir (DRV) is a potent, non-peptidic HIV-1 protease inhibitor essential in highly active antiretroviral therapy (HAART)[1]. The synthesis of Darunavir involves several reactive intermediates and reagents that can persist in the final Active Pharmaceutical Ingredient (API) as trace impurities[2]. Under the ICH M7 guidelines, the identification and control of Mutagenic/Genotoxic Impurities (GTIs) is a critical regulatory requirement to mitigate carcinogenic risks[3].

This technical guide provides an objective, data-driven comparison of DNV-II Impurity 1 against other established Darunavir process impurities (such as IMP-1, IMP-2, and IMP-3). It is designed for drug development professionals seeking to understand the mechanistic causality of these impurities and the self-validating analytical protocols required to control them.

Structural Alerts and Mechanistic Genotoxicity

Understanding the molecular mechanism of genotoxicity is paramount for developing targeted control strategies. Impurities in Darunavir exhibit distinct pathways for DNA damage based on their functional groups[2].

DNV-II Impurity 1: The Nitroaromatic Pathway

DNV-II Impurity 1 (CAS: 1005324-46-8) is chemically identified as tert-butyl ((2R,3S)-3-hydroxy-4-(N-isobutyl-4-nitrophenylsulfonamido)-1-phenylbutan-2-yl)carbamate[4].

  • Causality of Toxicity: The critical structural alert is the 4-nitrophenyl group. Nitroaromatics are not intrinsically reactive toward DNA. Instead, they require metabolic activation. Bacterial or mammalian nitroreductases reduce the nitro group ( −NO2​ ) into highly reactive nitroso ( −NO ) and hydroxylamine ( −NHOH ) intermediates. These electrophilic species subsequently form covalent adducts with the nucleophilic centers of DNA (primarily guanine), leading to base-pair substitution or frameshift mutations.

IMP-1, IMP-2, and IMP-3: Direct Alkylation Pathways

During Darunavir synthesis, intermediates IMP-1, IMP-2, and IMP-3 are generated and have been classified as Class 3 genotoxic compounds by in silico predictive software like Derek Nexus[2].

  • IMP-2 (Epoxide Alert): Contains a highly strained 1,2-epoxide ring. The thermodynamic drive to relieve ring strain makes it a potent, direct-acting electrophile that alkylates DNA without requiring metabolic activation[2].

  • IMP-1 & IMP-3 (Alkyl Chloride Alerts): These contain reactive carbon-chlorine bonds. They undergo direct SN​2 nucleophilic substitution, where the electron-rich nitrogen/oxygen atoms of DNA bases attack the electrophilic carbon, displacing the chloride leaving group[2].

Mechanism DNV DNV-II Impurity 1 (Nitroaromatic Alert) Red Nitroreductase Enzymatic Reduction DNV->Red Hydrox Hydroxylamine Reactive Intermediate Red->Hydrox DNA Covalent DNA Adducts (Mutagenesis) Hydrox->DNA IMP2 IMP-2 (Epoxide) & IMP-1/3 (Alkyl Chlorides) Direct Direct Electrophilic Attack (SN2 / Ring Opening) IMP2->Direct Direct->DNA

Mechanistic pathways of DNA alkylation by Darunavir genotoxic impurities.

Comparative Genotoxicity Profile

The table below synthesizes the predictive and structural data for key Darunavir impurities, allowing for an objective risk assessment[2],[4].

Impurity NameCAS NumberPrimary Structural AlertMechanism of ActionGenotoxicity Class (ICH M7)
DNV-II Impurity 1 1005324-46-8Nitroaromatic groupIndirect (Metabolic reduction)Class 3 (Alerting structure)
IMP-1 N/AAlkyl chlorideDirect SN​2 AlkylationClass 3 (Derek Nexus confirmed)
IMP-2 N/AEpoxide ringDirect Alkylation (Ring opening)Class 3 (Derek Nexus confirmed)
IMP-3 N/AChloroketoneDirect SN​2 AlkylationClass 3 (Derek Nexus confirmed)
N-acetyl sulfanilic acid methyl ester N/ASulfonate esterDirect AlkylationClass 3 (Alerting structure)

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these impurities relies on a two-pronged approach: biological validation of mutagenicity and highly selective trace quantification.

Protocol A: Mechanistic Ames Test (OECD 471) for Nitroaromatics

Standard Ames tests can yield false negatives for nitroaromatics if the tester strains lack sufficient nitroreductase activity. To build a self-validating system, the assay must compare standard strains against nitroreductase-deficient strains.

  • Strain Selection: Prepare Salmonella typhimurium standard strains (TA98, TA100) and their isogenic nitroreductase-deficient counterparts (TA98NR, TA100NR).

  • Treatment: Expose the strains to varying concentrations of DNV-II Impurity 1 (e.g., 1.5 to 5000 µ g/plate ) using the pre-incubation method.

  • Metabolic Activation: Perform the assay both in the presence and absence of rat liver S9 fraction.

  • Causality Check (Self-Validation): If DNV-II Impurity 1 induces a dose-dependent increase in revertant colonies in TA98 but fails to do so in TA98NR, the genotoxicity is definitively proven to be caused by the nitroaromatic reduction pathway.

Protocol B: Trace Quantification via LC-MS/MS (MRM Mode)

Genotoxic impurities must be controlled at the Threshold of Toxicological Concern (TTC), which often dictates limits in the low parts-per-million (ppm) range[5]. Standard HPLC-UV lacks the specificity to differentiate trace impurities from the massive API matrix[2]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM) is required[2].

  • Sample Preparation: Dissolve the Darunavir API sample in a suitable diluent (e.g., Acetonitrile:Water) to a concentration of 100 mg/mL.

  • Chromatographic Separation: Inject 2.0 µL onto a UPLC BEH C18 column (100 × 2.1 mm, 1.7 µm). Use a gradient elution with 0.05% Formic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B) to resolve the impurities from the main Darunavir peak[6].

  • Ionization: Utilize Electrospray Ionization (ESI) in positive or negative mode depending on the impurity's proton affinity.

  • MRM Filtering (The Causality of Selectivity): Program the triple quadrupole mass spectrometer. Quadrupole 1 (Q1) isolates the specific precursor mass of the impurity. The collision cell fragments it. Quadrupole 3 (Q3) isolates a specific product ion. This double-mass filtering eliminates matrix interference, ensuring that only the target impurity is quantified down to limits of detection (LOD) as low as 0.12 ppm[2].

LCMSWorkflow Sample 1. API Sample Prep (Darunavir Matrix) Chrom 2. UPLC Separation (BEH C18 Column) Sample->Chrom Ion 3. ESI Ionization (Precursor Ion Generation) Chrom->Ion MRM 4. Triple Quadrupole MS (MRM Mode Q1 -> Q3) Ion->MRM Data 5. Trace Quantification (Sub-ppm Detection Limit) MRM->Data

Step-by-step LC-MS/MS workflow for trace genotoxic impurity quantification.

Conclusion

While Darunavir is highly effective in treating HIV-1, the chemical synthesis route necessitates rigorous impurity profiling[1]. DNV-II Impurity 1 presents a unique genotoxic risk due to its nitroaromatic structural alert, which requires enzymatic bioactivation to induce DNA damage—a mechanism distinct from the direct-acting electrophilic nature of IMP-1, IMP-2, and IMP-3[2],[4]. By employing targeted biological assays (nitroreductase-specific Ames testing) and highly selective analytical techniques (LC-MS/MS in MRM mode), drug development professionals can accurately quantify and control these impurities well below their toxicological thresholds, ensuring patient safety and regulatory compliance.

References

  • Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Chrom
  • Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS PMC / NIH
  • Determination of genotoxic impurity n-acetyl sulfanilic acid methyl ester in Darunavir drug substance using RP-HPLC SSRG Intern
  • Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir Journal of Chemical Health Risks (JCHR)
  • DNV-II Impurity 1 | CAS No: 1005324-46-8 Aquigen Bio Sciences
  • A Brief Review on Genotoxic impurities in Pharmaceuticals Asian Journal of Pharmaceutical Research

Sources

Evaluating limit of detection (LOD) for DNV-II impurity 1 vs Darunavir API

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Darunavir is a potent HIV-1 protease inhibitor that selectively inhibits the cleavage of the HIV-encoded Gag-Pol polyprotein, preventing the maturation of infectious viral particles. During the synthesis of the Darunavir Active Pharmaceutical Ingredient (API), several process-related impurities can emerge. DNV-II Impurity 1 (CAS: 1005324-46-8), chemically identified as tert-butyl ((2R, 3S)-3-hydroxy-4-(N-isobutyl-4-nitrophenylsulfonamido)-1-phenylbutan-2-yl)carbamate, is a critical unreduced nitro-intermediate[1, 3].

Because the reduction of this nitro group to an amino group is a fundamental step in Darunavir synthesis, residual DNV-II Impurity 1 must be strictly monitored. In accordance with ICH Q2(R1) and Q3A guidelines, establishing an accurate Limit of Detection (LOD) and Limit of Quantification (LOQ) via High-Performance Liquid Chromatography (HPLC) is mandatory to ensure patient safety and drug efficacy [1, 2].

This guide objectively compares the LOD and LOQ profiles of Darunavir API against DNV-II Impurity 1, detailing the causal mechanisms behind their chromatographic behaviors and providing a self-validating experimental workflow.

Analytical Strategy & Workflow

To accurately evaluate the LOD, the analytical method must isolate the API from its structurally similar impurities. The workflow relies on a gradient Reverse-Phase HPLC (RP-HPLC) method.

HPLC_Workflow A 1. System Suitability (SST & Blank) B 2. Sample Prep (API & Impurity Spiking) A->B C 3. RP-HPLC Separation (Gradient Elution) B->C D 4. UV Detection (267 nm - 270 nm) C->D E 5. Data Analysis (LOD/LOQ Calculation) D->E

HPLC workflow for determining LOD of Darunavir and DNV-II Impurity 1.

Comparative Performance Data

The following table synthesizes quantitative validation data for Darunavir API and DNV-II Impurity 1, utilizing a Zorbax SB-C8 (250 x 4.6mm, 5µm) stationary phase with a UV detector set between 267 nm and 270 nm [1, 2].

Analytical ParameterDarunavir APIDNV-II Impurity 1Variance / Note
Limit of Detection (LOD) 0.039 µg/mL0.058 µg/mLImpurity requires ~48% higher conc. for detection
Limit of Quantification (LOQ) 0.617 µg/mL0.613 µg/mLFunctionally equivalent quantitative threshold
Correlation Coefficient (R²) 0.9980.999Both exhibit excellent linearity
Linearity Range 50% to 150%50% to 150%Relative to target specification level
Signal-to-Noise (LOD) ≥ 3:1≥ 3:1ICH standard threshold
Causality Behind the LOD Variance

Why does DNV-II Impurity 1 have a higher LOD (0.058 µg/mL) compared to the Darunavir API (0.039 µg/mL)? The variance is rooted in their distinct chromophores. Darunavir possesses an aminophenyl group, whereas DNV-II Impurity 1 retains a nitrophenyl group. This structural difference alters the molar absorptivity (extinction coefficient, ϵ ) at the chosen UV detection wavelength (267 nm). Because the nitroaromatic intermediate absorbs slightly less efficiently at this specific wavelength than the aminoaromatic API, a higher concentration of the impurity is required to generate the identical 3:1 Signal-to-Noise (S/N) ratio required for detection [1].

Logical Framework of LOD/LOQ Determination

LOD and LOQ are not arbitrary numbers; they are mathematically derived from the baseline noise of the specific chromatographic system.

SN_Logic N1 Baseline Noise (N) (Measured from Blank) N3 Calculate S/N Ratio (Chromatography Software) N1->N3 N2 Analyte Signal (S) (Measured from Spiked Sample) N2->N3 N4 LOD Established (S/N ≥ 3:1) N3->N4 N5 LOQ Established (S/N ≥ 10:1) N3->N5

Logical framework for establishing LOD and LOQ via Signal-to-Noise ratio.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every analytical run must pass internal gating criteria before data is accepted.

Phase 1: System Suitability Testing (The Gatekeeper)

Before evaluating LOD, the system's baseline integrity must be proven.

  • Blank Injection: Inject 20 µL of the diluent (mobile phase). Validation criterion: No interfering peaks at the retention times of the API or Impurity 1.

  • SST Standard Injection: Inject a standard solution containing 160 µg/mL Darunavir and 2.4 µg/mL DNV-II Impurity 1.

  • System Validation: Ensure the theoretical plates are >2000, tailing factor is <2.0, and the resolution ( Rs​ ) between Darunavir and Impurity 1 is >1.5. Causality: Impurity 1 elutes very close to the API; an Rs​ > 1.5 guarantees baseline separation, preventing the API's peak tail from artificially inflating the impurity's signal.

Phase 2: Chromatographic Conditions
  • Column: Zorbax SB-C8 (250 x 4.6 mm, 5 µm) or Phenomenex Luna C18. Causality: The C8/C18 stationary phases provide optimal hydrophobic interactions to resolve the slight polarity difference between the nitro and amino groups [1, 2].

  • Mobile Phase: Gradient elution using Acetonitrile (Mobile Phase B) and Buffer pH 4.0 (Mobile Phase A). Causality: A pH of 4.0 suppresses the ionization of secondary functional groups, ensuring sharp peak shapes and preventing tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 267 nm.

Phase 3: LOD and LOQ Empirical Verification

While LOD can be predicted using the standard deviation of the response ( σ ) and the slope ( S ) via the formula LOD=3.3×(σ/S) , it must be empirically verified.

  • Serial Dilution: Prepare a stock solution of DNV-II Impurity 1 (e.g., 60.7 µg/mL).

  • Spiking: Spike the impurity into the Darunavir sample matrix at progressively lower concentrations down to 0.058 µg/mL.

  • Verification Injection: Inject the 0.058 µg/mL solution.

  • S/N Confirmation: Utilize the chromatography software to measure the peak height against the baseline noise over a specified time window. The run is only validated if the S/N ratio is 3.

References

To support the mechanistic claims and protocol standards outlined in this guide, the following authoritative sources were utilized:

  • Rathod, S., Pounikar, A. R., Umekar, M. J., & Gupta, K. R. (2020). "Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation." Biomedical Journal of Scientific & Technical Research, 28(2).[Link]

  • Sahoo, N. K., Rajitha, R., & Sai Muralikrishna, K. (2019). "A Newer RP – HPLC Stability Indicating Method Development and Validation of Darunavir in its Bulk and Formulation." Austin Journal of Analytical and Pharmaceutical Chemistry, 6(3). [Link]

  • SynZeal Research. (2023). "Darunavir Impurities: DNV-II Impurity 1 (CAS: 1005324-46-8)." SynZeal. [Link]

A Senior Application Scientist's Guide to Qualifying Pharmaceutical Impurity Reference Standards: A Comparative Case Study of DNV-II Impurity 1

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The safety, efficacy, and quality of pharmaceutical products are fundamentally reliant on the rigorous control of impurities.[1][2] A critical component of this control strategy is the use of well-characterized impurity reference standards.[3][4] These standards serve as the benchmark for the identification and quantification of impurities during drug substance and product manufacturing.[5] This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to compare and qualify impurity reference standards from different commercial suppliers. Using "DNV-II Impurity 1," an impurity associated with the HIV protease inhibitor Darunavir, as a practical case study, we will explore a multi-tiered analytical approach to ensure the selected standard is fit for its intended purpose.[6][7] This process is paramount for maintaining data integrity, achieving regulatory compliance, and ultimately, ensuring patient safety.[1]

Introduction: The Critical Role of Impurity Reference Standards

In pharmaceutical development, an impurity is any component of a drug substance or drug product that is not the desired chemical entity.[8] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines, like ICH Q3A(R2), that mandate the reporting, identification, and qualification of impurities above specific thresholds.[9][10][11] Qualification involves establishing the biological safety of an impurity at a specified level.[8] This regulatory landscape makes the role of a reliable impurity reference standard non-negotiable.[3]

A reference standard is a highly purified and well-characterized compound used as a measurement benchmark.[12] For impurities, these standards are essential for:

  • Method Validation: Establishing the accuracy, precision, and specificity of analytical methods used for impurity profiling.[1][13]

  • Identification: Confirming the identity of unknown peaks in a chromatogram by comparing retention times and/or spectral data.

  • Quantification: Accurately determining the amount of an impurity present in a batch of active pharmaceutical ingredient (API) or drug product.

The selection of a commercial supplier for such a critical reagent is a decision with significant scientific and regulatory implications.[14] A substandard or poorly characterized reference material can lead to inaccurate batch release data, failed stability studies, and significant delays in drug development timelines. Therefore, an independent, multi-faceted verification of any commercially sourced standard is not just good practice—it is a scientific necessity.

DNV-II Impurity 1 , chemically known as tert-butyl ((2R,3S)-3-hydroxy-4-((N-isobutyl-4-nitrophenyl)sulfonamido)-1-phenylbutan-2-yl)carbamate, is a known process-related impurity of Darunavir.[6] Its control is vital for ensuring the quality of the final drug product. This guide will use this specific impurity as a model to demonstrate a robust qualification workflow.

The Analytical Gauntlet: A Multi-Pronged Approach to Qualification

No single analytical technique can provide a complete picture of a reference standard's quality. A robust qualification strategy employs a series of orthogonal (different and independent) methods to build a comprehensive and trustworthy profile of the material. The goal is to confirm Identity , Purity , and Assigned Value (Purity/Potency) .

This guide proposes a workflow that progresses from fundamental checks to highly sophisticated quantitative analysis.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity Profiling cluster_3 Phase 4: Absolute Quantification & Final Decision A Receipt of Standards (Supplier A, B, C) B Documentation Review (CoA, Data Sheets) A->B C Visual & Microscopic Examination B->C D LC-MS/MS (Accurate Mass & Fragmentation) C->D E FT-IR Spectroscopy (Fingerprint Comparison) F High-Resolution HPLC-UV (Chromatographic Purity) E->F G Residual Solvent Analysis (Headspace GC) F->G H Water Content (Karl Fischer Titration) G->H I Quantitative NMR (qNMR) (Assigning Absolute Purity) H->I J Data Synthesis & Supplier Selection I->J

Caption: Analytical workflow for qualifying impurity reference standards.

Experimental Protocols & Data Interpretation

This section details the step-by-step methodologies for the core analytical techniques. For each experiment, we will discuss the causality behind the procedural choices and how to interpret the resulting data in a comparative context.

Phase 1: Foundational Assessment

Before any instrument is powered on, a thorough review of the supplier's documentation and the physical material is essential.

  • Documentation Review (Certificate of Analysis - CoA): The CoA is a legal document that provides the supplier's characterization data.[15] When comparing CoAs from different suppliers, scrutinize:

    • Identity Tests: What methods were used (e.g., ¹H NMR, MS)? Is the data provided?

    • Purity/Assay Method: Is it a simple HPLC % area normalization, or a more rigorous mass balance or qNMR approach?[16]

    • Purity Value: How is it reported? (e.g., "as is" vs. "on dried basis").

    • Data Completeness: Is data for residual solvents and water content included?

  • Visual Examination: The material should be a homogenous powder, free of visible particulates or discoloration. Any heterogeneity can be an early indicator of instability or poor manufacturing practice.

Phase 2: Unambiguous Identity Confirmation

The primary goal here is to confirm that the material supplied is, in fact, DNV-II Impurity 1.

Causality: LC-MS is a powerful tool for confirming molecular weight and providing structural information.[17] High-resolution mass spectrometry (e.g., QTOF or Orbitrap) provides an accurate mass measurement, which can confirm the elemental composition. Tandem MS (MS/MS) fragments the molecule, creating a "fingerprint" that is highly specific to its structure.[17][18]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a ~100 µg/mL solution of each supplier's standard in a suitable solvent (e.g., Acetonitrile/Water 50:50).

  • Chromatography: Use a generic C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a fast gradient (e.g., 5% to 95% Acetonitrile with 0.1% formic acid in 5 minutes). This is to ensure the compound is delivered cleanly to the mass spectrometer.

  • MS Analysis (Positive ESI Mode):

    • Full Scan (MS1): Acquire data from m/z 100-1000. Look for the protonated molecule [M+H]⁺. For DNV-II Impurity 1 (C₂₅H₃₅N₃O₇S, Mol. Wt. 521.63), the expected m/z is ~522.22.[6][19]

    • Tandem MS (MS2): Isolate the precursor ion (m/z 522.22) and fragment it using collision-induced dissociation (CID). Acquire the fragment ion spectrum.

  • Data Comparison:

    • Do all suppliers' materials show the same accurate mass for the parent ion, consistent with the theoretical value?

    • Are the MS/MS fragmentation patterns identical across all samples? Key fragments should correspond to logical losses from the parent structure (e.g., loss of the tert-butyl group).

Interpretation: A match in both accurate mass and MS/MS fragmentation pattern provides very high confidence in the material's identity. Any deviation is a significant red flag.

Phase 3: Comprehensive Purity Profiling

Here, we assess the presence of other related and unrelated impurities.

Causality: HPLC with UV detection is the workhorse for impurity profiling in pharmaceutical analysis.[20][21] A well-developed method can separate the main component from process-related impurities and degradation products.[22][23] The goal is to develop a high-resolution method that can detect impurities at levels of 0.05% or lower, in line with ICH reporting thresholds.[11]

Step-by-Step Methodology:

  • Method Development: A stability-indicating method is required. This often involves screening different columns (e.g., C18, Phenyl-Hexyl) and mobile phase conditions (pH, organic solvent) to achieve optimal separation from the API (Darunavir) and other potential impurities.

  • Sample Preparation: Prepare a relatively high concentration of the reference standard (e.g., 1.0 mg/mL) to ensure detection of minor impurities.

  • Analysis:

    • Column: High-resolution C18 column (e.g., 150 x 4.6 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A long, shallow gradient is recommended (e.g., 10-60% B over 40 minutes).

    • Detection: UV detection at a suitable wavelength (e.g., 265 nm) and/or using a Photo Diode Array (PDA) detector to assess peak purity.[20]

  • Data Comparison:

    • Calculate the area percent of the main peak for each supplier.

    • Compare the impurity profiles. Do the standards have the same impurities? Are there any new or significantly larger impurities in one sample versus another?

Interpretation: The ideal standard will have the highest main peak area percentage and the cleanest profile (fewest and smallest impurity peaks).

Causality: Residual solvents (from synthesis/purification) and water can contribute significantly to the weight of the reference material, leading to an overestimation of the actual compound's purity if not accounted for. Headspace Gas Chromatography (GC) is the standard method for volatile solvents (ICH Q3C), and Karl Fischer (KF) titration is the gold standard for water content.

  • Headspace GC: Analyze for common organic solvents used in synthesis (e.g., ethyl acetate, dichloromethane, heptane).

  • Karl Fischer Titration: Perform coulometric or volumetric KF to determine the water content.

Interpretation: These values are critical for calculating a mass-balance purity and are essential inputs for the definitive qNMR analysis.

Phase 4: Absolute Quantification & Supplier Selection

Causality: qNMR is a primary analytical method that allows for the direct measurement of a compound's purity (as a mass fraction) without needing a reference standard of the same compound.[24][25] It relies on the principle that the NMR signal integral is directly proportional to the number of nuclei giving rise to that signal. By comparing the integrals of the analyte's signals to those of a certified internal standard of known purity and weight, an accurate and SI-traceable purity value can be assigned.[26]

Step-by-Step Methodology:

  • Select Internal Standard (IS): Choose a high-purity, stable certified reference material (CRM) with signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.

  • Metrological Weighing: Accurately weigh a specific amount of the DNV-II Impurity 1 standard and the chosen internal standard into the same vial.

  • Sample Preparation: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Ensure acquisition parameters are optimized for quantification (e.g., long relaxation delay (D1) of at least 5 times the longest T1, calibrated 90° pulse).

  • Data Processing & Calculation:

    • Carefully integrate a well-resolved, unique signal for the DNV-II Impurity 1 and a signal for the internal standard.

    • Calculate the purity (Purityₐ) using the following equation: Purityₐ = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, a = analyte, std = standard.

Interpretation: The qNMR result provides the most accurate, absolute purity value for each supplier's material. This value should be compared to the purity claimed on the CoA. Significant discrepancies are a major cause for concern.

Synthesizing the Data: A Comparative Table

To make an informed decision, all collected data should be compiled into a clear, comparative table.

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
CoA Purity Claim 99.2% (HPLC)98.5% (Mass Bal.)99.6% (qNMR)For information
Identity (LC-MS/MS) Matches ExpectedMatches ExpectedMatches ExpectedMust Match Theoretical
Identity (FT-IR) MatchesMatchesMatchesMust Match
HPLC Purity (% Area) 99.3%98.7%99.8%> 98.0% (example)
Largest Impurity (%) 0.25%0.45%0.11%< 0.3%
Water Content (KF) 0.4%0.6%0.1%< 1.0%
Residual Solvents < 0.1%0.2% (Acetone)< 0.05%Within ICH Limits
Purity by ¹H-qNMR 98.8% ± 0.3%98.1% ± 0.3%99.6% ± 0.2%Highest value, agrees with CoA

Decision Logic: In this hypothetical case study, Supplier C emerges as the superior choice. Their CoA claim is based on the most rigorous method (qNMR), and this value is confirmed by the in-house qNMR analysis. Furthermore, their material exhibits the highest chromatographic purity and the lowest levels of water and residual solvents. While Supplier A is acceptable, their CoA purity is slightly inflated compared to the qNMR result. Supplier B's material has a higher level of impurities and its CoA purity is the lowest of the three, making it the least desirable option.

G Start Evaluate Supplier Identity Identity Confirmed? (MS, IR) Start->Identity Purity Chromatographic Purity > 98%? Identity->Purity Yes Reject Reject Supplier Identity->Reject No qNMR_Agreement qNMR Agrees with CoA Purity? Purity->qNMR_Agreement Yes Purity->Reject No Accept Qualify Standard qNMR_Agreement->Accept Yes qNMR_Agreement->Reject No

Caption: Decision-making logic for supplier qualification.

Conclusion and Best Practices

Qualifying a pharmaceutical impurity reference standard is a rigorous scientific investigation that underpins the quality and safety of a drug product. Relying solely on a supplier's Certificate of Analysis is insufficient. A comprehensive, in-house verification process built on orthogonal analytical techniques is the only way to ensure the standard is fit for purpose.

Key Takeaways for Scientists and Researchers:

  • Trust but Verify: Always perform independent testing to confirm the identity and purity of a commercially sourced reference standard.

  • Employ Orthogonal Methods: Use a combination of techniques (e.g., MS, HPLC, qNMR, KF) to build a complete and reliable profile of the material.

  • Prioritize Absolute Quantification: Whenever possible, use a primary method like qNMR to assign an accurate, absolute purity value, which is superior to relative methods like HPLC area percent.[24][25]

  • Document Everything: Maintain meticulous records of all qualification activities, data, and the final decision rationale for regulatory review.

By implementing the structured, evidence-based approach detailed in this guide, drug development professionals can confidently select and qualify high-quality impurity reference standards, strengthening their analytical methods, ensuring regulatory compliance, and upholding their commitment to patient safety.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • SGS. How (2D)-LC-MS(MS) Enables Structure Elucidation of Unknown Impurities. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • RSSL. Identifying and elucidating impurity species. [Link]

  • ICH. Quality Guidelines. [Link]

  • Ryan, T. W. (1998). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection. Drug Development and Industrial Pharmacy, 24(7), 651-667. [Link]

  • Lejan Team. (2023). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • Royal Society of Chemistry. (2023). Enhancing automated drug substance impurity structure elucidation from tandem mass spectra through transfer learning and domain knowledge. [Link]

  • Jian, W., et al. (2007). On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 433-441. [Link]

  • SynThink. (2023). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. [Link]

  • Balint, A., et al. (2019). HPLC-UV method approach for the analysis and impurity profiling of Captopril. Farmacia, 67(4), 685-692. [Link]

  • Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. [Link]

  • BIPM. qNMR. [Link]

  • ChemWhat. DNV-II iMpurity 1 CAS#: 1005324-46-8. [Link]

  • SciSpace. (2019). "HPLC-UV method approach for the analysis and impurity profiling of Captopril ". [Link]

  • Knors Pharma. (2024). Reference Standards for Impurities in Pharmaceuticals. [Link]

  • Pharmaceutical Technology. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Link]

  • Pharma Focus America. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Veeprho. (2025). Pharmaceutical Reference Standards Suppliers: Ensuring Drug Quality & Compliance. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]

  • PharmaCompass. Impurity Reference Standard (IRS) | Primary Standard | CDMO. [Link]

  • Labinsights. (2024). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. [Link]

  • HealthManagement.org. (2025). How Impurity Reference Standards Ensure Drug Safety. [Link]

  • Pharmaffiliates. (2025). Essential Pharmaceutical Reference Standards and Impurity Compounds by Pharmaffiliates for QC Labs. [Link]

  • ProPharma Group. Four Keys to Reference Standard Management. [Link]

  • U.S. Food and Drug Administration. (2022). Physical Standards and Reference Materials. [Link]

  • Bower, J. F., & McClung, J. B. (2018). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS journal, 20(4), 72. [Link]

  • MRIGlobal. (2024). Four Keys to Reference Standard Management. [Link]

  • BioProcess International. (2014). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. [Link]

  • American Pharmaceutical Review. The ABC's of Reference Standard Management. [Link]

  • Aligns Pharma. Pharmaceutical Reference Standards Supplier for IP and USP Standards. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

Sources

Stability-indicating method validation for DNV-II impurity 1

Author: BenchChem Technical Support Team. Date: March 2026

Stability-Indicating Method Validation for Darunavir DNV-II Impurity 1: Core-Shell vs. Fully Porous Columns

Introduction

Darunavir is a potent HIV-1 protease inhibitor crucial for antiretroviral therapy. During its synthesis and throughout its shelf-life, monitoring impurities is a strict regulatory requirement. One critical degradation product and synthetic intermediate is DNV-II Impurity 1 (CAS No: 1005324-46-8), chemically identified as tert-butyl ((2R, 3S)-3-hydroxy-4-(N-isobutyl-4-nitrophenylsulfonamido)-1-phenylbutan-2-yl)carbamate[1].

Developing a robust Stability-Indicating Method (SIM) requires separating the Active Pharmaceutical Ingredient (API) from closely eluting degradation products[2]. Historically, fully porous 5 µm columns were the standard for these separations. However, the advent of superficially porous (core-shell) particles has revolutionized chromatographic efficiency[3]. This guide objectively compares the performance of a 2.6 µm Core-Shell column against a traditional 5 µm Fully Porous column for the SIM validation of DNV-II Impurity 1, adhering strictly to ICH Q2(R2) guidelines[4].

Mechanistic Causality: The Core-Shell Advantage

In liquid chromatography, the van Deemter equation dictates that column efficiency is influenced by eddy diffusion, longitudinal diffusion, and mass transfer resistance.

Fully porous particles (FPPs) allow analytes to diffuse deep into the silica matrix. For complex, bulky molecules like Darunavir and DNV-II Impurity 1, this deep penetration increases the mass transfer resistance, leading to broader peaks and reduced resolution[5].

Conversely, Core-Shell particles (CSPs) feature a solid, impermeable silica core surrounded by a thin porous shell. This morphology restricts the diffusion path. Analytes only interact with the superficial layer, drastically accelerating mass transfer kinetics and reducing longitudinal diffusion[6]. Consequently, a 2.6 µm core-shell column delivers theoretical plate counts comparable to sub-2 µm fully porous UHPLC columns, but at significantly lower backpressures, making them compatible with standard HPLC systems[7][8].

G cluster_0 Fully Porous Particle (5 µm) cluster_1 Core-Shell Particle (2.6 µm) FPP Deep Pore Penetration Diff1 High Mass Transfer Resistance FPP->Diff1 Peak1 Broader Peak / Lower Efficiency Diff1->Peak1 CSP Solid Core + Thin Porous Shell Diff2 Shortened Diffusion Path CSP->Diff2 Peak2 Sharper Peak / High Efficiency Diff2->Peak2

Mass transfer dynamics: Core-shell vs. fully porous particles in chromatography.

Experimental Protocols: Forced Degradation & Method Setup

To prove the method is stability-indicating, the API must be subjected to forced degradation. This intentionally generates potential impurities, ensuring that DNV-II Impurity 1 and other degradants do not co-elute with the Darunavir peak, thereby validating the method's specificity[2][9].

Step-by-Step Forced Degradation Protocol:

  • Acidic Stress: Transfer 10 mg of Darunavir standard to a flask. Add 5 mL of 0.1 M HCl. Reflux at 80°C for 5 hours. Neutralize with 0.1 M NaOH to halt degradation[9].

  • Basic Stress: Treat 10 mg of Darunavir with 5 mL of 0.1 M NaOH at 80°C for 5 hours. Neutralize with 0.1 M HCl[9].

  • Oxidative Stress: Treat 10 mg of Darunavir with 5 mL of 3% H₂O₂ at room temperature for 24 hours[2].

  • Thermal Stress: Expose solid Darunavir to 105°C in a hot air oven for 7 days[9].

  • Photolytic Stress: Expose the sample to UV/Vis light (1.2 million lux-hours) in a photostability chamber[2].

  • Sample Preparation: Dilute all stressed samples with the mobile phase to achieve a working concentration of 100 µg/mL. Spike with 1 µg/mL of DNV-II Impurity 1 reference standard[1][10].

FD API Darunavir API + DNV-II Impurity 1 (Stock Solution) Acid Acidic Stress (0.1 M HCl, 80°C) API->Acid Base Basic Stress (0.1 M NaOH, 80°C) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox Therm Thermal Stress (105°C, Solid State) API->Therm Photo Photolytic Stress (UV/Vis Light, 1.2M lux-hr) API->Photo Neutralize Neutralization / Dilution to Working Concentration Acid->Neutralize Base->Neutralize Ox->Neutralize Therm->Neutralize Photo->Neutralize Analyze UHPLC Analysis (Core-Shell Column) Neutralize->Analyze

Forced degradation workflow for stability-indicating method validation.

Comparative Performance Data

Chromatographic Conditions:

  • Mobile Phase: 0.01M Ammonium Formate buffer (pH 3.0) : Acetonitrile (55:45 v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm[2]

  • Injection Volume: 10 µL

We compared two column architectures:

  • Column A (Traditional): Fully Porous C18, 150 x 4.6 mm, 5 µm

  • Column B (Advanced): Core-Shell C18, 100 x 4.6 mm, 2.6 µm

Table 1: Chromatographic Performance Comparison (Darunavir & DNV-II Impurity 1)

ParameterFully Porous C18 (5 µm)Core-Shell C18 (2.6 µm)
Analysis Time 15.0 min6.5 min
System Backpressure 110 bar185 bar
Retention Time (DNV-II Imp. 1) 11.2 min4.8 min
Resolution ( Rs​ ) 1.83.5
Theoretical Plates ( N ) ~8,500~22,000
Peak Tailing Factor 1.451.08
Solvent Consumption/Run 15.0 mL6.5 mL

Analysis of Data: The Core-Shell column provides a 130% increase in resolution and nearly triple the theoretical plates, while cutting analysis time and solvent consumption by more than half. Crucially, the backpressure (185 bar) remains well within the operational limits of standard HPLC systems (typically up to 400 bar), eliminating the immediate need for expensive UHPLC instrument upgrades[3][8].

Validation Protocol (ICH Q2(R2) Compliance)

Using the superior Core-Shell method, validation was executed according to the ICH Q2(R2) guidelines to establish a self-validating system proving the procedure is fit for its intended purpose[4][11].

Step-by-Step Validation Methodology:

  • Specificity (Self-Validating Check): Injections of blank diluent, placebo, Darunavir, and DNV-II Impurity 1 were performed. Photodiode array (PDA) peak purity analysis was utilized as a self-validating mechanism. The method is only deemed specific if the Darunavir peak is spectrally pure (Purity Angle < Purity Threshold) and completely resolved from DNV-II Impurity 1 and all forced degradation products[2].

  • Linearity & Range: Calibration curves for DNV-II Impurity 1 were prepared from the Limit of Quantitation (LOQ) to 150% of the specification limit (typically 0.05% to 0.225% relative to the API concentration). The correlation coefficient ( R2 ) must be ≥0.999 to prove direct proportionality[9][12].

  • Accuracy (Recovery): API samples were spiked with DNV-II Impurity 1 at three concentration levels (50%, 100%, and 150% of the specification limit) in triplicate. The acceptable recovery range is strictly 95.0% - 105.0%[2].

  • Precision (Repeatability & Intermediate Precision): Six replicate injections of the 100% specification level sample were analyzed. The Relative Standard Deviation (RSD) for the impurity peak area must be ≤5.0% . Intermediate precision was verified by a second analyst on a different day using a different LC system to ensure laboratory-independent reliability[11][12].

  • Robustness: Deliberate variations were made to the flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase composition ( ±2% absolute organic). System suitability criteria (Resolution >2.0 , Tailing <1.5 ) were met across all conditions, proving the method's ruggedness against day-to-day operational fluctuations[2][12].

Conclusion

The transition from fully porous 5 µm particles to 2.6 µm core-shell technology fundamentally upgrades the analytical capability for monitoring DNV-II Impurity 1 in Darunavir formulations. By minimizing mass transfer resistance, the core-shell column delivers UHPLC-level resolution and sensitivity on standard HPLC equipment. The validated stability-indicating method strictly adheres to ICH Q2(R2) standards, ensuring robust, high-throughput, and solvent-efficient quality control for pharmaceutical manufacturing.

References

  • Aquigen Bio Sciences. "DNV-II Impurity 1 | CAS No: 1005324-46-8". aquigenbio.com.

  • The Review of Diabetic Studies. "Stability Indicating Rp-Hplc Method For Impurity Profiling Of Darunavir Hydrate In Drug Product". diabeticstudies.org.

  • PubMed. "Stability-indicating HPLC method for the determination of darunavir ethanolate". nih.gov.

  • ResearchGate. "The Development and Validation of Stability Indicating HPLC Method for Estimation of Darunavir". researchgate.net.

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ich.org.

  • European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures". europa.eu.

  • Phenomenex. "Core-Shell vs Fully Porous Particles Webinar". phenomenex.com.

  • Pharma Growth Hub. "Unraveling the Advantages of Core-Shell Columns in HPLC". pharmagrowthhub.com.

  • Shimadzu. "Core-shell column". shimadzu.com.

  • GL Sciences. "Core Shell HPLC Columns & Technology". glsciencesinc.com.

  • Chrom Tech, Inc. "The Difference Between Superficially Porous and Fully Porous Particles". chromtech.com.

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". intuitionlabs.ai.

Sources

Safety Operating Guide

Personal protective equipment for handling DNV-II impurity 1

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling DNV-II Impurity 1 (Darunavir Reference Standard)

DNV-II Impurity 1 (CAS No. 1005324-46-8) is an essential reference standard utilized in the pharmaceutical industry for analytical method development, quality control (QC), and Abbreviated New Drug Application (ANDA) compliance regarding the HIV-1 protease inhibitor, [1]. Chemically designated as tert-butyl ((2R,3S)-3-hydroxy-4-((N-isobutyl-4-nitrophenyl)sulfonamido)-1-phenylbutan-2-yl)carbamate, this compound presents a highly complex toxicological profile[2].

As a Senior Application Scientist, I emphasize that handling pharmaceutical impurities requires more than passive compliance; it requires an active understanding of molecular causality. This guide provides a self-validating, step-by-step operational framework to ensure absolute personnel safety and analytical integrity.

Hazard Assessment & Molecular Causality

To design an effective safety protocol, we must first analyze the molecular structure of DNV-II Impurity 1. The compound's hazards are directly dictated by three specific functional groups:

  • The Nitroaromatic Moiety (4-nitrophenyl): Nitroaromatic compounds are highly lipophilic, allowing them to easily [3]. Once absorbed, they can undergo enzymatic reduction to form reactive nitroso and hydroxylamino intermediates. These electrophiles can form adducts with DNA, presenting significant [4].

  • The Sulfonamide Group: Known to act as a hapten, the sulfonamide structure can bind to endogenous proteins, potentially triggering severe hypersensitivity reactions and contact dermatitis upon repeated exposure.

  • The Carbamate (Boc) & Hydroxyl Groups: These contribute to the compound's stability but also its fine, crystalline particulate nature, making aerosolization and during weighing[5].

Personal Protective Equipment (PPE) Matrix

Based on the molecular causality outlined above, standard Level 1 PPE is insufficient. The following table summarizes the mandatory PPE required for handling DNV-II Impurity 1, translating structural risks into physical barriers.

PPE CategorySpecificationScientific Rationale & Causality
Hand Protection Double-gloved Nitrile (Min 0.11 mm thickness)The lipophilic nitroaromatic group can permeate latex. Double-gloving provides a fail-safe against micro-tears and allows safe removal of the outer contaminated layer[4].
Eye Protection Chemical safety goggles (ANSI Z87.1)Prevents ocular exposure to aerosolized particulates during powder transfer, which can cause severe mucosal irritation[5].
Body Protection Flame-retardant, fluid-resistant lab coatPrevents particulate accumulation on skin/clothing. The flame-retardant nature mitigates the theoretical combustion risk of nitro-containing compounds[4].
Respiratory N95/P100 respirator OR Class II BSCMitigates the inhalation of potentially mutagenic dust. Mechanical ventilation is preferred over passive filtration[5].

Operational Workflow: A Self-Validating Methodology

The following step-by-step protocol must be used when preparing stock solutions of DNV-II Impurity 1 for High-Performance Liquid Chromatography (HPLC) or mass spectrometry (MS) analysis.

Phase 1: Pre-Operational Setup

  • Environment Preparation: Ensure the Class II Biological Safety Cabinet (BSC) or dedicated powder weighing hood is operational with a verified inward airflow.

  • Static Mitigation: Wipe down the balance and spatulas with an anti-static gun or anti-static wipes. Causality: Fine nitroaromatic powders are highly susceptible to static cling, which causes erratic balance readings and uncontrolled aerosolization.

  • Self-Validation Check: Verify the analytical balance stabilizes at exactly 0.0000 g with the draft shield closed before introducing the chemical.

Phase 2: Weighing and Transfer

  • Vial Handling: Place the sealed vial of DNV-II Impurity 1 into the BSC. Open the vial slowly to prevent a pressure-induced dust plume.

  • Transfer: Use a micro-spatula to transfer the required mass (typically 1-5 mg for analytical standards) into a pre-tared, amber glass volumetric flask. Causality: Amber glass is used to prevent potential UV-induced degradation of the nitroaromatic ring.

  • Self-Validation Check: Inspect the outer nitrile gloves. If any yellow/white powder residue is visible, immediately remove the outer gloves inside the hood, dispose of them in the solid waste bin, and don a new outer pair.

Phase 3: Dissolution and Aliquoting

  • Solvent Addition: Add the appropriate diluent (e.g., HPLC-grade Methanol or DMSO) to the volumetric flask to achieve the desired concentration.

  • Sealing and Sonication: Cap the flask tightly before removing it from the BSC. Sonicate for 5 minutes until complete dissolution is achieved.

  • Self-Validation Check: Hold the flask against a light source. The solution must be completely transparent with no visible particulate suspension. A clear solution validates that the inhalation hazard has been successfully neutralized into a liquid matrix.

Spill Response and Disposal Plan

Due to the mutagenic potential of DNV-II Impurity 1, spills must be handled with immediate, calculated action based on quantitative thresholds.

Quantitative Spill Response Matrix:

Spill VolumeClassificationImmediate ActionDecontamination AgentWaste Segregation
< 50 mg (Inside BSC)Minor SpillDampen with absorbent pad; do not sweep or brush10% Bleach solution (facilitates oxidative degradation)Sealed biohazard bag designated for incineration
> 50 mg (Or outside BSC)Major SpillEvacuate area; allow 15 mins for HVAC settlingHEPA-vacuum followed by wet-wipeHazMat disposal protocol

General Disposal Plan: All solid waste (gloves, vials, wipes) and liquid waste containing DNV-II Impurity 1 must be segregated into clearly labeled "Hazardous Pharmaceutical Waste - Contains Nitroaromatics" containers. Causality: Nitro compounds can ; therefore, they must never be mixed with general organic waste[3]. Final disposal must be conducted via high-temperature incineration (above 1000°C) to ensure complete destruction of the mutagenic pharmacophore.

Workflow Visualization

The following diagram illustrates the critical path for handling DNV-II Impurity 1, emphasizing the divergence in spill response protocols.

Workflow Start Start: DNV-II Impurity 1 Handling PPE 1. Don High-Barrier PPE (Double Nitrile, N95, Goggles) Start->PPE Hood 2. Transfer to Class II BSC or Powder Hood PPE->Hood Weigh 3. Weighing & Aliquoting (Anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Minor Minor Spill Protocol (Wet wipe, 10% Bleach) Spill->Minor Yes (<50mg) Major Major Spill Protocol (Evacuate, HazMat) Spill->Major Yes (>50mg) Dissolve 4. Dissolution in Solvent (DMSO/Methanol) Spill->Dissolve No Dispose 5. Waste Segregation (Incineration) Minor->Dispose Dissolve->Dispose End End: De-gowning & Hand Wash Dispose->End

Operational and spill response workflow for handling DNV-II Impurity 1.

References

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: acs.org URL: [Link]

  • Title: 1-Bromo-4-nitrobenzene Safety Data Sheet Source: novachem.com.au URL: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.